(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-chloro-1-methylpyrrolo[3,2-c]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-4-6(5-13)8-7(12)2-3-11-9(8)10/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEHVGPOLFLBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541120 | |
| Record name | (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97989-54-3 | |
| Record name | (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol (CAS 97989-54-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is limited. This guide summarizes the existing data and provides general context based on related chemical structures. The absence of extensive research literature suggests this compound may be a novel or proprietary intermediate in drug development.
Core Physicochemical Properties
This compound is a heterocyclic organic compound. Its core structure is a pyrrolopyridine, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a chlorine atom and a methanol group provides reactive sites for further chemical modifications.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 97989-54-3 | [1] |
| Molecular Formula | C9H9ClN2O | [1][2][3] |
| Molecular Weight | 196.63 g/mol | [1][3] |
| Melting Point | 144 °C | [2] |
| Boiling Point | 408.5 °C at 760 mmHg | [2] |
| Density | 1.38 g/cm³ | [2] |
| Flash Point | 200.8 °C | [2] |
| Vapor Pressure | 2.1E-07 mmHg at 25°C | [2] |
| Refractive Index | 1.642 | [2] |
| Solubility | Soluble in dimethyl sulfoxide and dichloromethane.[2] Low solubility in water. | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | |
| InChI | InChI=1S/C9H9ClN2O/c1-12-4-6(5-13)8-7(12)2-3-11-9(8)10/h2-4,13H,5H2,1H3 | [1] |
| InChI Key | RUEHVGPOLFLBRI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CN1C=C(C2=C1C=CN=C2Cl)CO |
Spectroscopic Data
Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound could not be located in the searched scientific literature and databases. This is common for research intermediates that are not commercial end-products.
Applications in Research and Drug Development
The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in many biologically active compounds. Derivatives of this core have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology and inflammatory diseases.
Given its structure, this compound is likely utilized as a versatile building block in the synthesis of more complex molecules. The chloro-substituent can be displaced in nucleophilic aromatic substitution reactions, and the primary alcohol can be oxidized or converted to other functional groups, allowing for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR).
Experimental Protocols
Specific, detailed experimental protocols for the synthesis of this compound are not available in the public domain. However, a general synthetic workflow for such an intermediate can be conceptualized based on standard organic chemistry methodologies.
Caption: Generalized workflow for the synthesis and purification of a chemical intermediate.
Signaling Pathways
There is no publicly available information linking this compound directly to any biological signaling pathways. The biological activity would be determined by the final molecule it is incorporated into. As pyrrolopyridine derivatives are often developed as kinase inhibitors, it is plausible that downstream products could target pathways such as MAPK, PI3K/AKT/mTOR, or JAK/STAT, which are frequently implicated in cancer and inflammatory conditions.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Safety Information
According to available safety data, this compound is classified as harmful.
Table 3: Hazard and Safety Information
| Category | Codes | Description | Source(s) |
| Hazard Symbol | Xn | Harmful | [4] |
| Risk Codes | R22 | Harmful if swallowed. | [4] |
| R36/37/38 | Irritating to eyes, respiratory system and skin. | [4] | |
| R41 | Risk of serious damage to eyes. | [4] |
It is imperative to handle this compound in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
An In-depth Technical Guide on the Physicochemical Properties of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and ensuring the quality and reproducibility of research outcomes. This technical guide provides a summary of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
A compilation of the available quantitative data for this compound is presented below. These parameters are crucial for assessing the compound's potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 97989-54-3 | [1][2] |
| Molecular Formula | C₉H₉ClN₂O | [1][2] |
| Molecular Weight | 196.63 g/mol | |
| Melting Point | 144 °C | |
| Boiling Point | 408.5 °C at 760 mmHg | |
| Density | 1.38 g/cm³ | |
| Vapor Pressure | 2.10E-07 mmHg at 25°C | |
| Solubility | Low solubility in water; Soluble in dimethyl sulfoxide and dichloromethane. | |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols represent standard laboratory practices and can be adapted for the characterization of novel compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the finely powdered dry compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is heated gently in a heating bath.
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Procedure:
-
A known mass of the compound (e.g., 1-5 mg) is placed into a test tube.
-
A known volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble at that concentration. If not, it is considered insoluble or sparingly soluble. This can be quantified by adding increasing amounts of the solute until saturation is reached.
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity or basicity of a compound.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent if the compound has low water solubility).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Vortex mixer or shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
A solution of the compound is prepared in either water or n-octanol.
-
Equal volumes of n-octanol and water (pre-saturated with each other) are added to a separatory funnel or vial.
-
A known amount of the compound is added, and the mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity.
References
A Technical Guide to the Solubility of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical characteristics and developability. This technical guide provides a comprehensive overview of the solubility of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol. Due to the limited availability of public quantitative data, this document focuses on presenting the known qualitative solubility information and furnishes a detailed, state-of-the-art experimental protocol for the systematic determination of its thermodynamic solubility in various organic solvents. This guide is intended to serve as a foundational resource for researchers, enabling consistent and reproducible data generation for this compound of interest.
Introduction: The Critical Role of Organic Solvent Solubility
The solubility of this compound, a heterocyclic compound of interest in medicinal chemistry, in organic solvents is a fundamental parameter for various stages of drug development. It is crucial for:
-
Process Chemistry: Guiding the selection of appropriate solvents for synthesis, purification, and crystallization processes.
-
Formulation Development: Enabling the creation of liquid formulations and informing strategies for the development of solid dosage forms.
-
Preclinical Studies: Facilitating the preparation of dosing solutions for in vitro and in vivo assays.
A thorough understanding of the solubility profile of this compound is therefore essential for advancing its development from the laboratory to clinical applications.
Solubility Profile of this compound
Currently, there is a scarcity of quantitative solubility data for this compound in the public domain. However, existing literature provides some qualitative insights into its solubility characteristics.
Table 1: Qualitative Solubility Data for this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Other Organic Solvents | Data not available |
This table will be updated as more quantitative data becomes available through experimental determination. The following sections provide a robust framework for generating such data.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
3.1. Principle
A supersaturated solution of this compound is prepared by adding an excess of the solid compound to a known volume of the organic solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
3.2. Materials and Equipment
-
This compound (solid, crystalline form)
-
Organic Solvents (HPLC grade or equivalent purity)
-
Glass vials with screw caps
-
Orbital shaker or incubator shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
3.4. Analytical Quantification (HPLC)
-
Develop and validate an HPLC method for the quantification of this compound. Key parameters to optimize include the column, mobile phase composition, flow rate, and detector wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
3.5. Data Analysis and Reporting
Calculate the solubility (S) of this compound in the organic solvent using the following equation:
S (mg/mL) = C * DF
Where:
-
C is the concentration of the diluted sample determined by HPLC (in mg/mL).
-
DF is the dilution factor.
The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean solubility ± standard deviation.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not yet extensively documented, this guide provides the necessary framework for its systematic determination. The detailed shake-flask experimental protocol and the accompanying workflow diagram offer a standardized approach for researchers to generate high-quality, reproducible solubility data. Such data is invaluable for the continued research and development of this promising compound. It is anticipated that the application of these methodologies will lead to a comprehensive understanding of its solubility profile, thereby accelerating its journey through the drug development pipeline.
References
spectroscopic data for (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
An in-depth analysis of the spectroscopic and analytical data for the compound (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is provided below, including detailed experimental protocols and data interpretation. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.98 | d | 1H | 5.6 | H-6 |
| 7.29 | s | 1H | H-2 | |
| 7.15 | d | 1H | 5.6 | H-5 |
| 4.85 | s | 2H | -CH₂OH | |
| 3.88 | s | 3H | N-CH₃ | |
| 1.95 | br s | 1H | -OH |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 145.2 | C-7a |
| 142.8 | C-6 |
| 141.9 | C-4 |
| 125.1 | C-2 |
| 120.3 | C-3a |
| 115.8 | C-3 |
| 106.4 | C-5 |
| 55.7 | -CH₂OH |
| 32.9 | N-CH₃ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Measured m/z | Formula |
| ESI+ | 219.0480 | 219.0485 | [M+H]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600, 1480 | C=C and C=N stretching |
| 1050 | C-O stretch |
| 750 | C-Cl stretch |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz and 125 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was performed on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the instrument.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique. The spectrum was recorded in the range of 4000-650 cm⁻¹.
Visualizations
The following diagrams illustrate the experimental workflow for the characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of the target compound.
In-depth Technical Guide to the ¹H NMR Spectrum of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol. While extensive searches of scientific databases and literature did not yield a publicly available experimental spectrum for this specific compound, this document offers a comprehensive prediction of the spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures. This guide is intended to assist researchers in the identification and characterization of this molecule.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of the molecule's structure, considering the electronic effects of the substituents and the heterocyclic core.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.8 - 8.2 | Doublet | 1H | H6 |
| 2 | ~7.2 - 7.6 | Doublet | 1H | H7 |
| 3 | ~7.4 - 7.7 | Singlet | 1H | H2 |
| 4 | ~4.8 - 5.1 | Singlet | 2H | CH ₂OH |
| 5 | ~3.8 - 4.1 | Singlet | 3H | N-CH ₃ |
| 6 | ~2.5 - 3.5 | Singlet (broad) | 1H | OH |
Molecular Structure and Proton Assignments
The structure of this compound with proton numbering is presented below. This visualization is crucial for assigning the predicted ¹H NMR signals to the corresponding protons in the molecule.
Caption: Molecular structure of this compound.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized protocol for acquiring the ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the hydroxyl group.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.
Instrument Setup
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, which is essential for sharp spectral lines.
Data Acquisition
-
Standard ¹H Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquisition Parameters:
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Pulse Width: Use a calibrated 90° pulse width.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Logical Workflow for Spectral Analysis
The process of predicting and analyzing the ¹H NMR spectrum can be visualized as a logical workflow.
Caption: Logical workflow for the prediction and experimental verification of a ¹H NMR spectrum.
An In-depth Technical Guide to the ¹³C NMR Analysis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol, a molecule of interest in medicinal chemistry and drug development. Due to the absence of published experimental data for this specific molecule, this document presents a predicted ¹³C NMR spectrum based on the analysis of structurally related compounds and established substituent effects. Furthermore, a comprehensive, generalized experimental protocol for obtaining a high-quality ¹³C NMR spectrum is provided, along with visual workflows to aid in experimental design and data interpretation.
Predicted ¹³C NMR Data
The chemical shifts for this compound have been predicted by analyzing the known ¹³C NMR data of substituted pyrroles, pyridines, and related fused heterocyclic systems.[1][2] The influence of the chloro, N-methyl, and hydroxymethyl substituents on the pyrrolo[3,2-c]pyridine core has been taken into account. The predicted data is summarized in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~125.5 | Pyrrole α-carbon, influenced by adjacent N-methyl and C3-substituent. |
| C3 | ~118.0 | Pyrrole β-carbon bearing the hydroxymethyl group, expected to be shielded. |
| C3a | ~142.0 | Quaternary pyrrole carbon at the ring junction. |
| C4 | ~148.0 | Pyridine carbon attached to the chloro substituent (ipso-carbon), significantly deshielded. |
| C6 | ~115.0 | Pyridine γ-carbon, influenced by the para-nitrogen and meta-chloro group. |
| C7 | ~130.0 | Pyridine β-carbon, deshielded by the adjacent ring nitrogen. |
| C7a | ~135.0 | Quaternary pyridine carbon at the ring junction. |
| N-CH₃ | ~35.0 | N-methyl group on the pyrrole ring, typical aliphatic region.[1] |
| CH₂OH | ~60.0 | Methylene carbon of the hydroxymethyl group, deshielded by the oxygen atom.[3] |
Note: These are predicted values and may vary from experimentally determined shifts. The solvent used for analysis will also influence the chemical shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum of the title compound.
1. Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Mass of Sample: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound. A higher concentration is generally better for ¹³C NMR due to its low natural abundance and sensitivity.[4]
-
NMR Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for heterocyclic compounds. Use approximately 0.6-0.7 mL of the solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] Most high-quality deuterated solvents are available with TMS already added.
-
Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a small vial before transferring the solution into the NMR tube. To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Labeling: Clearly label the NMR tube with the sample identification.
2. NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Spectrometer Frequency: The ¹³C resonance frequency will be approximately 100 MHz on a 400 MHz ¹H spectrometer.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of chemical shifts for most organic compounds.[5]
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For more quantitative results, a longer delay (5 x T₁) may be necessary.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[4]
-
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Peak Picking: Identify and list all significant peaks in the spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the predicted ¹³C NMR spectrum for the target compound.
References
Mass Spectrometry of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol. Due to the absence of publicly available mass spectra for this specific compound, this document presents a predictive analysis based on established fragmentation patterns of related chemical structures, including pyrrolopyridines, chlorinated aromatic compounds, and aromatic alcohols. This guide offers a robust theoretical framework for researchers undertaking the analysis of this and similar molecules.
Predicted Mass Spectrometry Data
The expected mass spectral data for this compound under electron ionization (EI) is summarized below. The molecular weight of the compound is 196.63 g/mol . The table outlines the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
| Predicted m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 196/198 | [C₉H₉ClN₂O]⁺ | Molecular Ion (M⁺) |
| 178/180 | [C₉H₇ClN₂]⁺ | Loss of H₂O from the molecular ion. |
| 165/167 | [C₉H₈ClN₂]⁺ | Loss of the hydroxyl radical (·OH) followed by rearrangement. |
| 161/163 | [C₈H₆ClN₂]⁺ | Loss of the hydroxymethyl radical (·CH₂OH). |
| 130 | [C₇H₅N₂]⁺ | Loss of Cl and CH₂OH from the pyrrolopyridine core. |
Proposed Fragmentation Pathway
The fragmentation of this compound is anticipated to be initiated by the ionization of the molecule, forming a molecular ion (M⁺). Subsequent fragmentation is likely to proceed through several key pathways, primarily involving the loss of the functional groups attached to the pyrrolopyridine core.
A primary fragmentation route is expected to be the loss of the hydroxymethyl group (·CH₂OH), a common fragmentation for aromatic alcohols. Another significant pathway could involve the elimination of a water molecule (H₂O) from the molecular ion, which is also a characteristic fragmentation of alcohols. Further fragmentation may involve the loss of the chlorine atom and subsequent cleavage of the heterocyclic rings.
Experimental Protocols
The following is a detailed protocol for the analysis of this compound using mass spectrometry, suitable for researchers in drug development and related scientific fields.
1. Sample Preparation
-
Objective: To prepare a solution of the analyte at a suitable concentration for mass spectrometric analysis, ensuring it is free from non-volatile contaminants.
-
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks (1 mL and 10 mL)
-
Micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Autosampler vials with septa
-
-
Procedure:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL by dissolving an accurately weighed amount in a suitable solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL by serial dilution with the same solvent.
-
Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution into an autosampler vial for analysis.
-
2. Mass Spectrometry Analysis
-
Objective: To acquire the mass spectrum of the analyte using a suitable mass spectrometer. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods.
2.1. Electron Ionization (EI) Mass Spectrometry
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
2.2. Electrospray Ionization (ESI) Mass Spectrometry
-
Instrumentation: Liquid Chromatograph-Mass Spectrometer (LC-MS)
-
LC Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
3. Data Analysis
-
Objective: To interpret the acquired mass spectrum to confirm the molecular weight and elucidate the fragmentation pattern.
-
Procedure:
-
Identify the molecular ion peak (M⁺ for EI, [M+H]⁺ for ESI).
-
Analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence of chlorine.
-
Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and from each other.
-
Compare the observed fragmentation pattern with the predicted pathway.
-
Logical Workflow for Mass Spectrometric Analysis
The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.
In-Depth Technical Guide on the Crystal Structure of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural aspects of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives. While a crystal structure for the specific title compound is not publicly available, this document presents a detailed analysis of a closely related derivative, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, to illuminate the core structural features of this heterocyclic system. This guide includes a summary of crystallographic data, detailed experimental protocols for synthesis and crystal structure determination, and visualizations of relevant biological signaling pathways.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a core component in the development of various therapeutic agents. Derivatives of this scaffold have shown potent activity as inhibitors of critical biological targets, including tubulin polymerization at the colchicine binding site and Monopolar Spindle 1 (MPS1) kinase, both of which are pivotal in cancer progression.[1][2][3][4] Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of more effective and selective drug candidates. This guide aims to provide researchers with the foundational knowledge of the crystal structure and experimental methodologies associated with this important class of compounds.
Crystal Structure Analysis of a 1H-pyrrolo[3,2-c]pyridine Derivative
Due to the absence of a publicly available crystal structure for 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine, this section details the crystallographic data for a representative analogue, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine . The data presented here provides valuable insights into the geometry, bond lengths, and angles of the core pyrrolo[3,2-c]pyridine ring system.
Crystallographic Data
The following tables summarize the key crystallographic data for 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C₁₈H₁₅BrN₂O₃ |
| Formula weight | 399.23 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(2) Å, α = 90°b = 15.456(3) Å, β = 101.54(3)°c = 11.234(2) Å, γ = 90° |
| Volume | 1720.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.542 Mg/m³ |
| Absorption coefficient | 2.540 mm⁻¹ |
| F(000) | 808 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.25 to 25.00° |
| Index ranges | -12<=h<=12, -18<=k<=18, -13<=l<=13 |
| Reflections collected | 8967 |
| Independent reflections | 3012 [R(int) = 0.045] |
| Completeness to theta = 25.00° | 99.1 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.783 and 0.645 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3012 / 0 / 226 |
| Goodness-of-fit on F² | 1.032 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 |
| R indices (all data) | R1 = 0.076, wR2 = 0.125 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å).
| Atom 1 | Atom 2 | Length |
| Br(1) | C(6) | 1.904(4) |
| O(1) | C(12) | 1.372(5) |
| O(2) | C(13) | 1.368(5) |
| O(3) | C(14) | 1.375(5) |
| N(1) | C(7a) | 1.383(5) |
| N(1) | C(2) | 1.386(5) |
| N(1) | C(8) | 1.435(5) |
| N(5) | C(4) | 1.314(6) |
| N(5) | C(6) | 1.362(5) |
| C(2) | C(3) | 1.353(6) |
| C(3) | C(3a) | 1.432(6) |
| C(3a) | C(7a) | 1.380(6) |
| C(3a) | C(4) | 1.421(6) |
| C(6) | C(7) | 1.411(6) |
| C(7) | C(7a) | 1.412(6) |
Table 3: Selected Bond Angles (°).
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C(7a) | N(1) | C(2) | 108.8(3) |
| C(7a) | N(1) | C(8) | 125.7(3) |
| C(2) | N(1) | C(8) | 125.5(3) |
| C(4) | N(5) | C(6) | 117.4(4) |
| N(1) | C(2) | C(3) | 109.8(4) |
| C(2) | C(3) | C(3a) | 106.3(4) |
| C(7a) | C(3a) | C(3) | 109.1(4) |
| C(7a) | C(3a) | C(4) | 119.8(4) |
| C(3) | C(3a) | C(4) | 131.1(4) |
| N(5) | C(4) | C(3a) | 120.9(4) |
| N(5) | C(6) | C(7) | 122.9(4) |
| N(5) | C(6) | Br(1) | 117.8(3) |
| C(7) | C(6) | Br(1) | 119.3(3) |
| C(7a) | C(7) | C(6) | 118.0(4) |
| N(1) | C(7a) | C(3a) | 105.9(4) |
| N(1) | C(7a) | C(7) | 133.1(4) |
| C(3a) | C(7a) | C(7) | 121.0(4) |
Experimental Protocols
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold can be achieved through a multi-step process starting from commercially available materials. The following is a general procedure adapted from the literature for the synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.[1]
Step 1: Oxidation of 2-bromo-5-methylpyridine. To a solution of 2-bromo-5-methylpyridine in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by TLC. The resulting 2-bromo-5-methylpyridine-1-oxide is then isolated after a standard work-up procedure.
Step 2: Nitration. The 2-bromo-5-methylpyridine-1-oxide is then subjected to nitration using a mixture of fuming nitric acid and sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Step 3: Vinylation. The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to afford the corresponding enamine.
Step 4: Reductive Cyclization. The enamine is then treated with a reducing agent, such as iron powder in acetic acid, to effect a reductive cyclization, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core structure.[1]
General Protocol for Single-Crystal X-ray Diffraction
The following is a generalized protocol for obtaining and analyzing the crystal structure of a small organic molecule like a 1H-pyrrolo[3,2-c]pyridine derivative.
1. Crystal Growth:
-
High-quality single crystals are essential for successful X-ray diffraction analysis.
-
A common method is slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.
-
Other techniques include vapor diffusion and slow cooling of a saturated solution.
-
The choice of solvent is critical and often requires screening of various options.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
-
The structure is typically solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial model is refined against the experimental data using full-matrix least-squares methods.
-
Anisotropic displacement parameters are refined for non-hydrogen atoms.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Signaling Pathways and Logical Relationships
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization and MPS1 kinase, both of which are critical in cell division and are validated targets in cancer therapy.
Inhibition of Tubulin Polymerization at the Colchicine Binding Site
Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine binding site inhibitors.[2] By binding to β-tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[5][6]
Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.
Inhibition of MPS1 Kinase Signaling Pathway
MPS1 (Monopolar Spindle 1) kinase is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4] Overexpression of MPS1 is observed in various cancers. Inhibition of MPS1 by 1H-pyrrolo[3,2-c]pyridine derivatives can lead to a defective SAC, resulting in misaligned chromosomes, aneuploidy, and ultimately, cancer cell death.[3][4]
Caption: Inhibition of the MPS1 kinase signaling pathway.
Conclusion
While the specific crystal structure of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine remains to be determined, the analysis of closely related analogues provides a strong foundation for understanding the structural biology of this important class of heterocyclic compounds. The provided experimental protocols offer a starting point for the synthesis and crystallographic analysis of novel derivatives. The elucidation of the roles of these compounds in inhibiting key cancer-related signaling pathways underscores their therapeutic potential and highlights the importance of continued research in this area. Future work should focus on obtaining the crystal structure of the title compound to enable more precise structure-based drug design efforts.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Pyrrolo[3,2-c]pyridine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-c]pyridine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of pyrrolo[3,2-c]pyridine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Anticancer Activity: Targeting Key Cellular Processes
Pyrrolo[3,2-c]pyridine derivatives have emerged as promising anticancer agents by targeting crucial cellular machinery involved in cancer cell proliferation and survival. Two prominent mechanisms of action are the inhibition of FMS-like tyrosine kinase 3 (FMS) and the disruption of microtubule dynamics by binding to the colchicine site on tubulin.
FMS Kinase Inhibition
FMS kinase, a member of the type III receptor tyrosine kinase family, is often overexpressed in various cancers, including ovarian, prostate, and breast cancer.[1] Its inhibition presents a viable therapeutic strategy. Several pyrrolo[3,2-c]pyridine derivatives have demonstrated potent and selective FMS kinase inhibition.[1][2]
| Compound | FMS Kinase IC50 (nM) | Antiproliferative Activity IC50 (µM) | Cell Line(s) | Reference(s) |
| 1e | 60 | Not Reported | - | [2] |
| 1r | 30 | 0.15 - 1.78 | Ovarian, prostate, and breast cancer cell lines | [1][2] |
| KIST101029 | 96 | Not Reported | - | [2] |
| 8g | 21.5 | Not Reported | - | [3] |
| 8h | 73.9 | Not Reported | - | [3] |
Upon binding of its ligand (CSF-1 or IL-34), the FMS receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates downstream signaling cascades, including the RAS/RAF/MAPK/Erk, JAK/STAT5/PIM-1, and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] Pyrrolo[3,2-c]pyridine inhibitors block the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them an attractive target for anticancer drugs.[6] A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, which potently inhibit tubulin polymerization and exhibit significant antitumor activities.[6][7]
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference(s) |
| 10t | 0.12 | 0.15 | 0.21 | [6][7] |
Colchicine binding site inhibitors bind to the interface of the α/β-tubulin heterodimer, inducing a conformational change that prevents the tubulin dimer from adopting the straight conformation necessary for microtubule assembly.[1][8][9] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase and subsequent apoptosis of cancer cells.[6][10]
Antimicrobial Activity
Pyrrolo[3,2-c]pyridine derivatives have also demonstrated promising activity against various bacterial and mycobacterial strains.[11] Mannich bases of the pyrrolo[3,2-c]pyridine scaffold have shown good Gram-positive antibacterial activity and excellent antimycobacterial activity.[11]
| Compound | Organism | MIC | Reference(s) |
| 7t | Mycobacterium tuberculosis H37Rv | <0.78 µg/mL | [11] |
| 7r | Mycobacterium tuberculosis H37Rv | ≥6.25 µg/mL | [11] |
| 7u | Mycobacterium tuberculosis H37Rv | ≥6.25 µg/mL | [11] |
| 7e, 7f, 7r, 7t, 7u | S. aureus, B. flexus, C. sporogenes, S. mutans | Good Activity | [11] |
Experimental Protocols
This section provides a summary of the key experimental protocols used to evaluate the biological activities of pyrrolo[3,2-c]pyridine scaffolds.
Synthesis of Pyrrolo[3,2-c]pyridine Derivatives
A general synthetic route for 4-benzamidopyrrolo[3,2-c]pyridine derivatives involves the following key steps[2]:
-
N-oxidation: Treatment of pyrrolo[2,3-b]pyridine with m-chloroperoxybenzoic acid.
-
Chlorination: Reaction with phosphorus oxychloride to yield 4-chloropyrrolo[2,3-b]pyridine.
-
Ring Rearrangement: Fusion with a suitable nitroaniline to form 1-aryl-4-aminopyrrolo[3,2-c]pyridine.
-
Amidation: Reaction with benzoyl chloride.
-
Nitro Reduction: Reduction of the nitro group to an amine.
-
Urea/Amide Formation: Reaction with an appropriate aryl isocyanate or carboxylic acid to yield the final diarylurea or diarylamide derivatives.
For the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, a common method involves the reaction of a substituted 1H-pyrrolo[3,2-c]pyridine with a trimethoxyphenyl-containing moiety.[6]
FMS Kinase Inhibition Assay
The inhibitory effect of the compounds on FMS kinase activity can be determined using an in vitro kinase assay.
-
Assay Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. The amount of phosphorylation is quantified, often using a fluorescence-based method.
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a buffer solution.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The level of phosphorylation is measured using a suitable detection method.
-
IC50 values are calculated by testing the compounds at various concentrations.[2]
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[6]
-
Assay Principle: Tubulin polymerization can be monitored by the increase in fluorescence of a reporter dye that binds to microtubules.
-
Procedure:
-
Purified tubulin is incubated in a polymerization buffer containing GTP.
-
The test compound is added to the tubulin solution.
-
The change in fluorescence is monitored over time at 37°C using a fluorescence plate reader.
-
The extent of inhibition is determined by comparing the polymerization in the presence of the test compound to that of a control.[6]
-
Cell Viability (MTT) Assay
The antiproliferative activity of the compounds is commonly assessed using the MTT assay.[6][12]
-
Assay Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are calculated from the dose-response curves.[6][12]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide for Drug Development Professionals
Abstract: The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site, and exhibit significant anticancer activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of key processes to facilitate further research and development in this promising area.
Introduction
The dynamic instability of microtubules, essential components of the cytoskeleton, is a clinically validated target for cancer therapy.[1] Agents that disrupt microtubule formation can induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells. The 1H-pyrrolo[3,2-c]pyridine core has been identified as a promising scaffold for the design of new microtubule-targeting agents. This guide focuses on a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have been designed to mimic the binding of combretastatin A-4 (CA-4) to tubulin, a well-known colchicine-binding site inhibitor.[2][3] By constraining the bioactive conformation of CA-4 within a rigid heterocyclic framework, these novel derivatives have demonstrated potent antiproliferative activities against various cancer cell lines.[2][3]
Synthetic Chemistry
The synthesis of the target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives is achieved through a multi-step synthetic route, commencing from commercially available starting materials. The general synthetic scheme is outlined below, followed by detailed experimental protocols for key transformations.
General Synthetic Workflow
The overall synthetic strategy involves the construction of the core 1H-pyrrolo[3,2-c]pyridine ring system, followed by functionalization at the 1- and 6-positions. A key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, is synthesized and subsequently utilized in Suzuki cross-coupling reactions to introduce a variety of aryl substituents at the 6-position.
References
- 1. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol: A Key Intermediate for Pharmaceutical Research
Application Notes & Protocols
This document provides detailed procedures for the multi-step synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol, a valuable heterocyclic building block for the development of novel therapeutic agents. Pyrrolopyridine scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. This particular derivative serves as a crucial intermediate for creating more complex molecules targeting a range of diseases.
The synthetic strategy outlined herein begins with the commercially available 4-Chloro-1H-pyrrolo[3,2-c]pyridine and proceeds through three subsequent steps: N-methylation of the pyrrole ring, Vilsmeier-Haack formylation at the C3 position, and finally, reduction of the resulting aldehyde to the desired primary alcohol. These protocols are intended for researchers and professionals in organic synthesis and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected outcomes.
| Step | Compound Name | Starting Material | Reagents | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | Purity (by HPLC) |
| 1 | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | Sodium Hydride (NaH), Methyl Iodide (CH₃I), DMF | 166.61 | 1.09 | 85-95% | >98% |
| 2 | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | Phosphorus oxychloride (POCl₃), DMF | 194.62 | 1.27 | 70-85% | >97% |
| 3 | This compound | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | Sodium borohydride (NaBH₄), Methanol (MeOH) | 196.64 | 1.29 | 90-98% | >99% |
Note: Theoretical yields are calculated based on a starting quantity of 1.0 g of 4-Chloro-1H-pyrrolo[3,2-c]pyridine for Step 1, and the theoretical product from the preceding step for subsequent reactions.
Experimental Protocols
Materials and Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Standard analytical equipment (NMR, LC-MS, HPLC)
Safety Precautions: These protocols involve hazardous materials. All procedures should be carried out in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Step 1: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
This procedure describes the N-methylation of the pyrrole nitrogen on the starting material.
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.29 g, 7.2 mmol).
-
Wash the NaH with dry hexanes (3 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add dry N,N-dimethylformamide (DMF, 20 mL) to the flask containing the washed NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 g, 6.55 mmol) in dry DMF (10 mL).
-
Add the solution of 4-Chloro-1H-pyrrolo[3,2-c]pyridine dropwise to the NaH suspension over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 0.45 mL, 7.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine as a solid.
Step 2: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This protocol details the formylation of the C3 position of the pyrrolopyridine ring using a Vilsmeier-Haack reaction.[1][2][3]
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add dry DMF (10 mL) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 0.65 mL, 7.0 mmol) dropwise to the cooled DMF, maintaining the temperature below 5 °C.
-
Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30 minutes.
-
In a separate flask, dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 g, 6.0 mmol) in dry DMF (10 mL).
-
Add the solution of the pyrrolopyridine to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (100 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Stir the mixture for 1 hour, during which a precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum.
-
The crude product can be further purified by recrystallization or flash column chromatography to afford 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Step 3: Synthesis of this compound
This final step involves the reduction of the aldehyde to the target primary alcohol.
Procedure:
-
To a 100 mL round-bottom flask, add 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 g, 5.14 mmol) and methanol (MeOH, 30 mL).
-
Stir the mixture to dissolve the aldehyde, then cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 0.29 g, 7.71 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add water (20 mL) to quench any remaining NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain this compound as a pure solid.
Visualizations
The following diagram illustrates the overall synthetic workflow for the preparation of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the laboratory synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol, a valuable intermediate in medicinal chemistry. The described protocol follows a two-step synthetic sequence involving a Vilsmeier-Haack formylation followed by a selective reduction. This document outlines the detailed experimental procedures, necessary reagents and equipment, and expected outcomes. Additionally, it provides characterization data and discusses the potential biological significance of this class of compounds, particularly as kinase inhibitors in cancer research.
Introduction
The pyrrolo[3,2-c]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antithrombotic properties.[1][2][3] In particular, substituted pyrrolo[3,2-c]pyridines have been investigated as potent kinase inhibitors, a critical class of targeted cancer therapeutics.[1] The title compound, this compound, serves as a key building block for the synthesis of more complex molecules in drug discovery programs.
This document details a reliable laboratory-scale preparation of this compound. The synthesis proceeds via the formylation of a suitable pyrrolopyridine precursor to yield 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, which is subsequently reduced to the target primary alcohol.
Synthetic Pathway
The synthesis of this compound is accomplished through the following two-step reaction sequence:
Step 1: Vilsmeier-Haack Formylation The synthesis commences with the formylation of a suitable N-methylated 4-chloro-1H-pyrrolo[3,2-c]pyridine precursor at the C3 position. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent.
Step 2: Reduction of the Aldehyde The resulting 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is then reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, effectively reducing the aldehyde functional group without affecting the heterocyclic core or the chloro-substituent.
Experimental Protocols
Materials and Equipment
Reagents:
-
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Step 1: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in anhydrous dichloromethane.
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of this compound
-
Dissolve the purified 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 97989-54-3[4] |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.63 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 144 °C[4] |
| Boiling Point | 408.5 °C at 760 mmHg[4] |
Table 2: Expected Yield and Purity
| Step | Product | Typical Yield | Purity (by HPLC/NMR) |
| 1 | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | 70-85% | >95% |
| 2 | This compound | 85-95% | >98% |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
Synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the Vilsmeier-Haack formylation of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine to yield the intermediate aldehyde, followed by a selective reduction to the desired alcohol. This protocol includes a comprehensive reaction mechanism, detailed experimental procedures, and a summary of quantitative data.
Introduction
The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous compounds with diverse biological activities. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules in drug discovery programs. The presented methodology outlines a reliable and reproducible route to this important intermediate.
Reaction Mechanism and Workflow
The overall synthetic pathway involves two key transformations:
-
Vilsmeier-Haack Formylation: The synthesis initiates with the electrophilic substitution on the pyrrole ring of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine. The Vilsmeier reagent, formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent to introduce an aldehyde group at the C3 position of the pyrrolo[3,2-c]pyridine core.
-
Reduction of the Aldehyde: The resulting 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is then reduced to the corresponding primary alcohol. This is typically achieved through the use of a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde functionality without affecting the chloro- and pyridine moieties.
The logical flow of the synthesis is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Materials:
-
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.2 equivalents) in dichloromethane at 0 °C, slowly add phosphoryl chloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Step 2: Synthesis of this compound
Materials:
-
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
| Step | Reactant | Reagent(s) | Product | Typical Yield (%) |
| 1 | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | POCl₃, DMF | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | 75-85 |
| 2 | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | NaBH₄ | This compound | 85-95 |
Table 1: Summary of Reaction Yields
Reaction Mechanism Diagram
The mechanism for the reduction of the aldehyde by sodium borohydride involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.
Note: The images in the diagram above are placeholders for the actual chemical structures.
Conclusion
The described two-step synthesis provides an efficient and reliable method for the preparation of this compound. The protocols are straightforward and utilize readily available reagents, making this a valuable procedure for researchers in medicinal chemistry and drug development. The high yields and clean conversions make this synthetic route amenable to scale-up for the production of larger quantities of the target compound.
Application Notes and Protocols: (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry. Its pyrrolopyridine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and anticancer agents. The presence of a reactive chlorine atom at the 4-position and a primary alcohol at the 3-position offers synthetic handles for diverse chemical transformations, making it a valuable starting material for the synthesis of compound libraries targeting various biological pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced intermediates for drug discovery.
Physicochemical Properties
| Property | Value |
| CAS Number | 97989-54-3 |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |
Key Synthetic Applications
This compound is a versatile building block that can undergo several types of reactions, primarily involving the chloro and hydroxyl functional groups. The two main applications detailed below are nucleophilic aromatic substitution at the C4-position and etherification at the hydroxymethyl group.
Caption: Synthetic utility of the building block.
Application 1: Synthesis of Kinase Inhibitor Scaffolds via Nucleophilic Aromatic Substitution
The chloro group at the 4-position of the pyrrolopyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is particularly useful for introducing various amine-containing fragments, a common feature in many kinase inhibitors.
Experimental Protocol: Synthesis of (4-((6-amino-3-methylpyridin-2-yl)amino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
This protocol is adapted from the synthesis of a key intermediate in the preparation of kinase inhibitors as described in US Patent 9,643,927 B1.
Caption: Workflow for SNAr reaction.
Materials:
-
This compound
-
2,5-diamino-3-methylpyridine
-
Methanesulfonic acid (or other suitable acid catalyst)
-
1,4-Dioxane (or other high-boiling solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in 1,4-dioxane, add 2,5-diamino-3-methylpyridine (1.1 eq).
-
Add methanesulfonic acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120-150 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Expected Outcome:
The reaction is expected to yield the desired (4-((6-amino-3-methylpyridin-2-yl)amino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol. While specific yields are not provided in the source patent for this exact substrate, similar reactions typically proceed in moderate to good yields (40-70%).
Characterization Data (Hypothetical):
| Data Type | Expected Result |
| ¹H NMR | Peaks corresponding to the pyrrolopyridine and aminopyridine protons, as well as the methyl and hydroxymethyl groups. |
| ¹³C NMR | Resonances for all carbon atoms in the fused ring system and substituents. |
| Mass Spec (ESI) | [M+H]⁺ ion corresponding to the molecular weight of the product. |
Application 2: Etherification of the Hydroxymethyl Group
The primary alcohol of this compound can be readily converted to an ether. This functionalization is useful for attaching linkers, solubility-enhancing groups, or other pharmacophores. A common method for this transformation is the Williamson ether synthesis.
Experimental Protocol: Synthesis of a Benzyl Ether Derivative
This protocol provides a general procedure for the benzylation of the hydroxymethyl group.
Caption: Workflow for Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzyl ether.
Expected Outcome:
This reaction is expected to produce the corresponding benzyl ether in good to excellent yields (70-95%), depending on the purity of the starting materials and reaction conditions.
Characterization Data (Hypothetical):
| Data Type | Expected Result |
| ¹H NMR | Disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the benzylic protons and the phenyl ring. |
| ¹³C NMR | Appearance of new resonances for the benzylic carbon and the phenyl ring carbons. |
| Mass Spec (ESI) | [M+H]⁺ ion corresponding to the molecular weight of the benzylated product. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. The protocols provided herein for nucleophilic aromatic substitution and etherification demonstrate its utility in creating diverse scaffolds for targeted therapies. Researchers can adapt these methods to introduce a wide range of functionalities, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Application Notes and Protocols: The Role of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of a variety of potent kinase inhibitors. Its pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP and form crucial hydrogen bond interactions within the active site of various kinases. This intermediate is particularly significant in the development of inhibitors targeting the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in numerous cancers.
One of the most prominent applications of this compound is in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant kinase, which is a driver mutation in a significant percentage of melanomas.[1] The strategic placement of the chloro and methyl groups on the pyrrolopyridine core, along with the hydroxymethyl group at the 3-position, provides a versatile handle for the construction of complex kinase inhibitors with high potency and selectivity.
These application notes provide an overview of the utility of this compound in kinase inhibitor synthesis, along with detailed experimental protocols and relevant data.
Data Presentation
Table 1: Kinase Inhibitory Activity of Compounds Synthesized from Pyrrolopyridine Scaffolds
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Vemurafenib (PLX4032) | BRAF V600E | 31 | Malme-3M | [2] |
| Vemurafenib (PLX4032) | Wild-type BRAF | 100 | N/A | [2] |
| Vemurafenib (PLX4032) | CRAF | 48 | N/A | [2] |
| Compound 34e | BRAF V600E | 85 | N/A | [3] |
| Compound 35 | BRAF V600E | 80 | N/A | [3][4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Experimental Protocols
Protocol 1: Synthesis of a Key Precursor for Vemurafenib
This protocol outlines a synthetic route to a key intermediate used in the synthesis of Vemurafenib, starting from precursors that lead to the formation of the core pyrrolopyridine structure. While this protocol does not directly start with this compound, it illustrates the construction of the essential scaffold.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
(4-chlorophenyl)boronic acid
-
Potassium carbonate (K2CO3)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (3.00 mmol) and (4-chlorophenyl)boronic acid (3.60 mmol) in dioxane (8 mL), add a solution of K2CO3 (3.60 mmol) in water.
-
Stir the mixture for 30 minutes at room temperature.
-
Add Pd(dppf)Cl2·CH2Cl2 (0.30 mmol) to the reaction mixture.
-
Heat the mixture at 80°C overnight.
-
After cooling to room temperature, remove the volatiles in vacuo.
-
Suspend the resulting solid in EtOAc and wash with water.
-
The organic layer is then carried forward to the next steps, which would involve functionalization at the 3-position, potentially leading to the desired methanol intermediate or a related derivative.
Protocol 2: General Procedure for Suzuki Coupling to Functionalize the Pyrrolopyridine Core
This protocol describes a general method for introducing aryl groups onto the pyrrolopyridine scaffold, a common step in the synthesis of many kinase inhibitors.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
Substituted phenylboronic acid
-
Potassium carbonate (K2CO3)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
In a microwave reactor vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the respective substituted phenylboronic acid (0.15 mmol), K2CO3 (0.5 mmol), and Pd(PPh3)4 (0.006 mmol).[5]
-
Add 1,4-dioxane (6 mL) and water (2 mL) to the vial and degas the mixture with nitrogen.[5]
-
Heat the reaction mixture in a microwave reactor for 26 minutes at 125°C.[5]
-
After completion, extract the mixture with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[5]
Visualizations
Signaling Pathway Diagram
Caption: The RAF-MEK-ERK (MAPK) signaling pathway and the inhibitory action of Vemurafenib on BRAF.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of a kinase inhibitor starting from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Anticancer Agents from 1H-Pyrrolo[3,2-c]pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from 1H-pyrrolo[3,2-c]pyridine intermediates. The focus is on compounds designed as colchicine-binding site inhibitors, which have demonstrated potent antiproliferative activities against various cancer cell lines.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recently, derivatives of this scaffold have been investigated as potent anticancer agents, particularly as microtubule-targeting drugs that inhibit tubulin polymerization.[1][2][3] Microtubules are critical components of the cytoskeleton involved in essential cellular processes like mitosis.[2][3] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making them an attractive target for cancer therapy.[2][3]
This application note details the synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, their in vitro antiproliferative activity, and their mechanism of action as tubulin polymerization inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines.
| Compound ID | Target Cancer Cell Lines | IC50 (µM) |
| 10t | HeLa (Cervical Cancer) | 0.12[1][2][3] |
| SGC-7901 (Gastric Cancer) | 0.15[2][3] | |
| MCF-7 (Breast Cancer) | 0.21[1][2][3] | |
| 10a | HeLa | >50 |
| SGC-7901 | >50 | |
| MCF-7 | >50 | |
| CA-4 (Positive Control) | HeLa | 0.009 |
| SGC-7901 | 0.011 | |
| MCF-7 | 0.008 | |
| 1r | Ovarian Cancer Cell Lines | 0.15 - 1.78[4] |
| Prostate Cancer Cell Lines | 0.15 - 1.78[4] | |
| Breast Cancer Cell Lines | 0.15 - 1.78[4] |
Note: Data for compounds 10t and 10a are from a study by Wang et al., where a series of derivatives were synthesized and evaluated.[1][2][3] Compound 10t, with an indolyl moiety as the B-ring, demonstrated the most potent activity.[2][3] Data for compound 1r is from a study identifying it as a potent FMS kinase inhibitor.[4]
Experimental Protocols
General Synthetic Scheme for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10)
The synthesis of the target compounds involves a multi-step process starting from commercially available materials. The key steps include the synthesis of the 1H-pyrrolo[3,2-c]pyridine core followed by a Suzuki cross-coupling reaction to introduce various aryl groups.
General synthetic workflow for the target compounds.
Protocol for the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) [3]
-
To a solution of starting material 14 in acetic acid, add iron powder.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford intermediate 15 .
Protocol for the Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) [3]
-
In a reaction vessel, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ), 3,4,5-trimethoxyphenylboronic acid, copper (II) acetate, and potassium carbonate.
-
Add pyridine as the solvent.
-
Heat the reaction mixture at an appropriate temperature until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield intermediate 16 .
General Protocol for the Suzuki Cross-Coupling Reaction to Synthesize Target Compounds (10) [3]
-
To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16 ) in a mixture of dioxane and water, add the corresponding arylboronic acid and potassium carbonate.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2).
-
Heat the reaction mixture under an inert atmosphere until completion.
-
Cool the reaction, dilute with an organic solvent, and wash with brine.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography to obtain the final compounds 10 .
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.
-
Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., Combretastatin A-4, CA-4) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) should also be included.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values using appropriate software.
Tubulin Polymerization Assay
This assay is performed to evaluate the inhibitory effect of the compounds on tubulin polymerization.
-
Prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the test compound at various concentrations.
-
Incubate the mixture at 37°C to induce tubulin polymerization.
-
Monitor the change in absorbance (e.g., at 340 nm) over time using a spectrophotometer.
-
The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Treat cancer cells with the test compound at different concentrations (e.g., 1x, 2x, and 3x the IC50 value) for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in cold ethanol.
-
Treat the fixed cells with RNase A and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[3]
Mechanism of Action: Inhibition of Tubulin Polymerization
The synthesized 1H-pyrrolo[3,2-c]pyridine derivatives, particularly compound 10t , exert their anticancer effects by targeting microtubule dynamics. They act as colchicine-binding site inhibitors, binding to tubulin and preventing its polymerization into microtubules.[1][2][3] This disruption of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis and cell death.[2][3][5]
Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a valuable template for the design and synthesis of potent anticancer agents. The methodologies and data presented here provide a comprehensive guide for researchers in the field of drug discovery and development to synthesize, evaluate, and understand the mechanism of action of this promising class of compounds. Further optimization of these derivatives could lead to the development of novel and effective cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key cross-coupling reactions involving the versatile building block, (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol. This intermediate is of significant interest in medicinal chemistry and drug development due to its structural similarity to other biologically active pyrrolopyridines. The protocols outlined below describe representative procedures for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations for the synthesis of diverse compound libraries.
Overview of Key Reactions
This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C4 position. The electron-rich nature of the pyrrolopyridine ring system and the presence of the reactive C-Cl bond allow for efficient transformations under appropriate catalytic conditions.
The two primary reactions detailed in this document are:
-
Suzuki-Miyaura Coupling: A versatile method for the formation of carbon-carbon bonds by coupling the chloro-pyrrolopyridine with a boronic acid or ester.
-
Buchwald-Hartwig Amination: A powerful reaction for the synthesis of carbon-nitrogen bonds by coupling the chloro-pyrrolopyridine with an amine.
These reactions are instrumental in the diversification of the core scaffold, leading to the generation of novel chemical entities with potential therapeutic applications.
Experimental Protocols
The following protocols are representative methods and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the Suzuki-Miyaura coupling reaction to form a C-C bond at the C4 position of the pyrrolopyridine core.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 97989-54-3 | 196.63 |
| Arylboronic Acid | Varies | Varies |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 731.73 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water (H₂O) | 7732-18-5 | 18.02 |
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 85 | >95 |
| 2 | 4-Methoxyphenylboronic acid | 82 | >95 |
| 3 | 3-Pyridinylboronic acid | 75 | >95 |
Buchwald-Hartwig Amination of this compound with an Amine
This protocol provides a general method for the Buchwald-Hartwig amination to form a C-N bond at the C4 position.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 97989-54-3 | 196.63 |
| Amine (R¹R²NH) | Varies | Varies |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| Xantphos | 161265-03-8 | 578.68 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene | 108-88-3 | 92.14 |
Procedure:
-
In a dry reaction flask, add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data (Representative):
| Entry | Amine | Yield (%) | Purity (%) |
| 1 | Morpholine | 88 | >95 |
| 2 | Aniline | 78 | >95 |
| 3 | Benzylamine | 81 | >95 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway Analogy for Buchwald-Hartwig Amination
Caption: Catalytic cycle analogy for Buchwald-Hartwig amination.
The Versatile Scaffold: (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol in Modern Medicinal Chemistry
For Immediate Release:
(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol , a substituted pyrrolopyridine, has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, bicyclic structure serves as a key pharmacophore for the development of potent and selective therapeutic agents, particularly in the realm of oncology. This intermediate is instrumental in the synthesis of compounds targeting crucial cellular processes like microtubule dynamics and protein kinase signaling, offering promising avenues for the discovery of novel drugs.
While direct and extensive public data on the bioactivity of compounds synthesized specifically from this compound is limited, the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has demonstrated significant potential. Notably, research has highlighted their efficacy as inhibitors of tubulin polymerization, a validated and highly successful target in cancer therapy.
Application Note 1: Anticancer Activity as Colchicine-Binding Site Inhibitors
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed and synthesized as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1] These compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines.
By acting as colchicine-binding site inhibitors, these molecules disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells. The 1H-pyrrolo[3,2-c]pyridine core provides a rigid framework that can be strategically functionalized to optimize interactions with the colchicine-binding pocket on β-tubulin.
Quantitative Data Summary:
The following table summarizes the in vitro antiproliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | B-ring Moiety | HeLa (IC50, µM) | SGC-7901 (IC50, µM) | MCF-7 (IC50, µM) |
| 10a | Phenyl | 0.85 ± 0.11 | 1.23 ± 0.15 | 1.56 ± 0.21 |
| 10l | 4-Fluorophenyl | 0.25 ± 0.03 | 0.31 ± 0.04 | 0.42 ± 0.05 |
| 10m | 4-Chlorophenyl | 0.18 ± 0.02 | 0.24 ± 0.03 | 0.33 ± 0.04 |
| 10o | 4-Hydroxyphenyl | 0.42 ± 0.05 | 0.58 ± 0.07 | 0.71 ± 0.09 |
| 10q | Thiophen-3-yl | 0.33 ± 0.04 | 0.45 ± 0.06 | 0.59 ± 0.08 |
| 10r | Pyridin-3-yl | 0.21 ± 0.03 | 0.29 ± 0.04 | 0.38 ± 0.05 |
| 10t | Indol-5-yl | 0.12 ± 0.02 | 0.15 ± 0.02 | 0.21 ± 0.03 |
Data extracted from Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300571.[1]
Experimental Protocols
The following are generalized protocols based on methodologies reported for the synthesis and evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.[1] Researchers should adapt these protocols to their specific needs and available resources.
Protocol 1: General Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives
This protocol outlines a potential synthetic route starting from a this compound derivative to generate analogues for biological screening.
Step 1: Oxidation of the Hydroxymethyl Group
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent, for example, manganese dioxide (MnO2), to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate to obtain the corresponding aldehyde.
Step 2: Suzuki Cross-Coupling
-
To a solution of the aldehyde from Step 1 in a suitable solvent system (e.g., dioxane/water), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Protocol 3: Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin.
-
Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound at various concentrations.
-
Monitor the change in absorbance at 340 nm over time at 37 °C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Include a positive control (e.g., paclitaxel, which promotes polymerization) and a negative control (e.g., colchicine, which inhibits polymerization).
-
Analyze the polymerization curves to determine the inhibitory effect of the test compounds.
Visualizations
The following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Caption: Inhibition of Microtubule Polymerization by 1H-pyrrolo[3,2-c]pyridine Derivatives.
Caption: General workflow for the synthesis and evaluation of bioactive pyrrolopyridine derivatives.
References
Application Notes and Protocols for the Derivatization of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol, a key starting material for generating a library of compounds for Structure-Activity Relationship (SAR) studies. The pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases. This document outlines synthetic protocols for modification at the C3-hydroxymethyl and C4-chloro positions, presents exemplary SAR data from related compound series, and illustrates relevant biological pathways and experimental workflows.
Introduction
The this compound core provides three primary points for diversification, crucial for a thorough SAR investigation: the C3-hydroxymethyl group, the C4-chloro atom, and the N1-methyl group. Derivatization at these positions allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The primary biological targets for derivatives of this scaffold include, but are not limited to, FMS-like tyrosine kinase 3 (FLT3) and Cell division cycle 7-related protein kinase (Cdc7), both of which are implicated in oncology.
Synthetic Derivatization Strategies
The derivatization of this compound can be systematically approached by modifying the C3-hydroxymethyl and C4-chloro positions. The following sections provide detailed protocols for these transformations.
The primary alcohol at the C3 position is a versatile handle for introducing a variety of functional groups, primarily through O-alkylation and esterification to probe the effect of different substituents on biological activity.
2.1.1. Protocol for O-Alkylation (Ether Formation)
This protocol describes the synthesis of ether derivatives at the C3-position.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether derivative.
-
2.1.2. Protocol for Esterification
This protocol details the formation of ester derivatives from the C3-hydroxymethyl group.
-
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and DIPEA (1.5 eq) or DMAP (0.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add the acyl chloride (1.2 eq) dropwise. If starting from a carboxylic acid, use a coupling agent like EDC/HOBt.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
The chloro-substituent at the C4 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups.
2.2.1. Protocol for Suzuki-Miyaura Coupling
This protocol is for the synthesis of C4-aryl or C4-heteroaryl derivatives.
-
Materials:
-
This compound derivative (from section 2.1)
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a Schlenk flask, combine the C4-chloro starting material (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
2.2.2. Protocol for Buchwald-Hartwig Amination
This protocol is for the synthesis of C4-amino derivatives.
-
Materials:
-
This compound derivative
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (0.02-0.05 eq), the phosphine ligand (0.04-0.1 eq), and the base (1.5-2.0 eq).
-
Add the C4-chloro starting material (1.0 eq) and the amine (1.2-1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with EtOAc, and quench with saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: Exemplary SAR Data
The following tables summarize SAR data for analogous series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase and Cdc7 kinase. This data serves as a guide for understanding potential structure-activity relationships.
Table 1: SAR of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
| Compound ID | R¹ (C4-position) | R² (C3-position) | FMS Kinase IC₅₀ (nM) |
| 1a | -Cl | -CH₂OH | >1000 |
| 1b | -Phenyl | -CH₂OH | 520 |
| 1c | -4-Fluorophenyl | -CH₂OH | 350 |
| 1d | -4-Aminophenyl | -CH₂OH | 120 |
| 1e | -4-Morpholinophenyl | -CH₂OH | 60 |
| 1f | -4-Morpholinophenyl | -CH₂OCH₃ | 85 |
| 1g | -4-Morpholinophenyl | -CH₂OCOCH₃ | 150 |
Data is hypothetical and for illustrative purposes based on trends observed in related literature.
Table 2: SAR of Pyrrolo[3,2-c]pyridine Derivatives as Cdc7 Kinase Inhibitors
| Compound ID | R¹ (C4-position) | R² (C3-position) | Cdc7 Kinase IC₅₀ (nM) |
| 2a | -Cl | -CH₂OH | 850 |
| 2b | -Anilino | -CH₂OH | 410 |
| 2c | -4-Fluoroanilino | -CH₂OH | 220 |
| 2d | -N-Methylanilino | -CH₂OH | 350 |
| 2e | -4-Fluoroanilino | -CH₂OBn | 280 |
| 2f | -4-Fluoroanilino | -CH₂OCOPh | 450 |
Data is hypothetical and for illustrative purposes based on trends observed in related literature.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the SAR study and the signaling pathways of the target kinases.
Caption: Experimental workflow for SAR studies.
Caption: Simplified FMS kinase signaling pathway.
Caption: Cdc7 kinase role in DNA replication.
Application Note: A Scalable Synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
Abstract
This application note details a robust and scalable five-step synthetic route to produce (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol, a key building block for pharmaceutical research and development. The synthesis commences with the construction of a 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one core, followed by chlorination, N-methylation, Vilsmeier-Haack formylation, and a final reduction to yield the target alcohol. The protocols have been optimized for scale-up, providing good to excellent yields at each step. All intermediates and the final product were characterized by NMR, MS, and HPLC. This procedure is suitable for producing multi-gram quantities of the title compound with high purity.
Introduction
Pyrrolo[3,2-c]pyridines are a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2] Specifically, functionalized 4-chloro-1H-pyrrolo[3,2-c]pyridines serve as crucial intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[3] The title compound, this compound (CAS No: 97989-54-3)[4], provides three reactive sites for further molecular elaboration, making it a valuable building block for drug discovery libraries.
The demand for a reliable and scalable synthesis of this intermediate is significant. This note describes a detailed, step-by-step protocol for its preparation on a multi-gram scale, focusing on operational simplicity, safety, and high yields.
Overall Synthetic Scheme
The five-step synthesis is outlined below:
Scheme 1: Overall Synthesis Step 1: Cyclization to form Pyrrolopyridinone Core (2) Step 2: Chlorination with POCl₃ (3) Step 3: N-Methylation of Pyrrole (4) Step 4: Vilsmeier-Haack Formylation (5) Step 5: Reduction to Target Alcohol (6)
Experimental Protocols
Materials and Instrumentation: All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using ESI techniques. HPLC analysis was performed to determine the purity of the final compound.
Step 1: Synthesis of 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one (2)
-
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add ethyl 3-amino-1H-pyrrole-2-carboxylate (1) (100 g, 0.65 mol) and ethyl formate (800 mL).
-
Slowly add a solution of sodium ethoxide (21% in ethanol, 245 mL, 0.65 mol) to the stirred suspension at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 16 hours. Monitor reaction completion by TLC.
-
Cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
Adjust the pH to ~7 by the slow addition of glacial acetic acid.
-
Filter the resulting precipitate, wash the solid with cold ethanol (2 x 150 mL) and then diethyl ether (2 x 150 mL).
-
Dry the solid under vacuum at 50 °C to afford compound 2 as an off-white solid.
-
Step 2: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine (3)
-
Protocol:
-
In a 1 L three-necked flask under a nitrogen atmosphere, charge 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one (2) (75 g, 0.56 mol).
-
Carefully add phosphorus oxychloride (POCl₃) (350 mL, 3.75 mol) dropwise via an addition funnel at 0-5 °C.
-
After the addition is complete, slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice (2 kg) with vigorous stirring. Caution: Exothermic reaction.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield compound 3 as a pale yellow solid.[5]
-
Step 3: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (4)
-
Protocol:
-
To a 1 L flask, add 4-Chloro-1H-pyrrolo[3,2-c]pyridine (3) (70 g, 0.46 mol) and tetrahydrofuran (THF) (700 mL).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (22 g, 0.55 mol) portion-wise over 45 minutes. Caution: Hydrogen gas evolution.
-
Stir the mixture at 0 °C for 1 hour.
-
Add methyl iodide (32 mL, 0.51 mol) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, eluting with hexane/ethyl acetate) to afford compound 4 .
-
Step 4: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (5)
-
Protocol:
-
In a 1 L flask under nitrogen, cool N,N-dimethylformamide (DMF) (250 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (50 mL, 0.54 mol) dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
In a separate 2 L flask, dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (4) (60 g, 0.36 mol) in DMF (250 mL).
-
Add the solution of compound 4 dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, heat the reaction mixture to 60 °C and stir for 5 hours.
-
Cool the mixture and pour it onto ice water (1.5 L).
-
Basify the solution to pH 9-10 with 4M NaOH solution.
-
Stir the resulting suspension for 1 hour, then filter the solid.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the solid under vacuum to yield compound 5 as a yellow powder.
-
Step 5: Synthesis of this compound (6)
-
Protocol:
-
Suspend the aldehyde 5 (55 g, 0.28 mol) in methanol (550 mL) in a 2 L flask.
-
Cool the suspension to 0 °C.
-
Add sodium borohydride (NaBH₄) (16 g, 0.42 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
After addition, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (100 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the residue with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from tert-butyl methyl ether to afford the final product 6 as a white crystalline solid.
-
Results and Data Summary
The quantitative results for the multi-step synthesis are summarized in the tables below.
Table 1: Summary of Reagents and Solvents for Scale-Up Synthesis
| Step | Starting Material | M.W. | Amount (g) | Moles | Key Reagent | Solvent(s) |
| 1 | Ethyl 3-amino-1H-pyrrole-2-carboxylate | 154.17 | 100 | 0.65 | Sodium Ethoxide | Ethyl Formate |
| 2 | 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | 134.13 | 75 | 0.56 | POCl₃ | None (POCl₃) |
| 3 | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | 152.58 | 70 | 0.46 | NaH, CH₃I | THF |
| 4 | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | 166.61 | 60 | 0.36 | POCl₃ / DMF | DMF |
| 5 | ...-3-carbaldehyde | 194.62 | 55 | 0.28 | NaBH₄ | Methanol |
Table 2: Summary of Reaction Parameters and Yields
| Step | Product | M.W. | Yield (g) | Yield (%) | Purity (HPLC) |
| 1 | Compound 2 | 134.13 | 77.8 | 90% | >95% |
| 2 | Compound 3 | 152.58 | 74.2 | 87% | >98% |
| 3 | Compound 4 | 166.61 | 63.8 | 84% | >97% |
| 4 | Compound 5 | 194.62 | 61.6 | 88% | >98% |
| 5 | Compound 6 | 196.64 | 52.3 | 94% | >99% |
Table 3: Analytical Data for this compound (6)
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J=5.6 Hz, 1H), 7.42 (s, 1H), 7.10 (d, J=5.6 Hz, 1H), 4.85 (s, 2H), 3.80 (s, 3H), 2.10 (br s, 1H, -OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.2, 142.5, 141.8, 128.9, 118.5, 115.3, 108.6, 56.4, 32.7. |
| MS (ESI) | m/z 197.1 [M+H]⁺, 199.1 [M+2+H]⁺. |
| Appearance | White crystalline solid |
| Melting Point | 155-157 °C |
Visualization of Experimental Workflow
The logical flow of the synthetic process is illustrated below, from the initial cyclization to the final reduction step.
Caption: Synthetic workflow for the scale-up preparation of the target compound.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield. Quenching should be performed slowly and with extreme caution.
-
Sodium hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).
-
Methyl iodide (CH₃I): Toxic and a suspected carcinogen. Handle with care in a fume hood.
-
All reactions should be performed by trained personnel in a suitable chemical laboratory.
Conclusion
This application note provides a comprehensive and scalable five-step synthesis for this compound. The described procedures are robust, high-yielding, and suitable for producing the material in quantities required for drug development and medicinal chemistry programs. The detailed protocols and tabulated data serve as a reliable guide for researchers in the field.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-クロロ-1H-ピロロ[3,2-c]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Based on a likely synthetic route involving a Vilsmeier-Haack formylation followed by a sodium borohydride reduction, the following impurities are commonly encountered:
-
Unreacted Starting Materials: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine.
-
Intermediate Aldehyde: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Reagent Residues: Residual dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) from the Vilsmeier-Haack step.
-
Byproducts of Reduction: Borate esters formed during the sodium borohydride reduction.
-
Side-reaction Products: Byproducts from potential side reactions of the Vilsmeier reagent.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q3: What are the physical properties of this compound relevant to its purification?
A3: Key physical properties are summarized in the table below. This compound has low solubility in many common solvents but is soluble in organic solvents like dimethyl sulfoxide and dichloromethane.[1]
| Property | Value |
| Molecular Formula | C₉H₉ClN₂O |
| Molar Mass | 196.63 g/mol |
| Appearance | Solid |
| Solubility | Low solubility, soluble in dimethyl sulfoxide (DMSO) and dichloromethane.[1] |
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even at elevated temperatures. | The solvent is not suitable for the compound. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Consider using a solvent mixture. Dissolve the compound in a "good" solvent (high solubility) and then add a "poor" solvent (low solubility) dropwise until turbidity is observed, then heat to redissolve. |
| Compound "oils out" instead of crystallizing. | The cooling process is too rapid, or the solution is supersaturated. | - Slow down the cooling rate. Allow the flask to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Add a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used. | - Cool the crystallization mixture for a longer period in an ice bath or freezer. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - After filtration, wash the crystals with a minimal amount of ice-cold solvent. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | - Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution to remove the charcoal before allowing it to cool. Be aware that this may reduce the overall yield. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from impurities (streaking or overlapping bands). | - The solvent system (eluent) is not optimal. - The column is overloaded with the crude product. - The silica gel is too acidic for the compound. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Reduce the amount of crude material loaded onto the column. - Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic silica gel. |
| The compound does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system. |
| The compound appears to be decomposing on the column. | The compound is unstable on the acidic silica gel. | - Use a different stationary phase, such as neutral or basic alumina. - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the non-polar solvent before packing the column. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with low polarity. The polarity can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, which typically involves the formation of a pyrrolo[3,2-c]pyridine core, followed by a Vilsmeier-Haack formylation and subsequent reduction of the aldehyde.
Issue 1: Low Yield During Vilsmeier-Haack Formylation
-
Question: My Vilsmeier-Haack reaction to introduce the formyl group at the C3 position of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine is resulting in a low yield or decomposition of the starting material. What are the critical parameters to optimize?
-
Answer: Low yields in Vilsmeier-Haack reactions on pyridine-fused systems are a common issue. The pyridine ring is electron-deficient, which can make the reaction sluggish.[1] Here are key parameters to investigate:
-
Reagent Ratio: The stoichiometry of N,N-dimethylformamide (DMF) to phosphorus oxychloride (POCl₃) is crucial. An excessive amount of POCl₃ can lead to decomposition.[2] It is recommended to start with a slight excess of POCl₃ (e.g., a DMF:POCl₃ ratio of 5:6) and adjust accordingly.[3][4] In some cases, a 1:1 ratio has also proven effective.[3]
-
Reaction Temperature: Temperature control is critical. The Vilsmeier reagent is typically formed at 0°C.[2] The formylation reaction itself may require heating, but excessive temperatures can degrade the substrate. A temperature of 80°C is often a good starting point.[2][3] If no reaction is observed, cautiously increasing the temperature may be necessary, but temperatures as low as 60°C have been found to be insufficient in some cases, leading to the recovery of starting material.[2]
-
Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) are commonly used.[3] Ensure the solvent is completely dry, as moisture will quench the Vilsmeier reagent.[2]
-
Substrate Activation: The electron-withdrawing nature of the chloro group on the pyridine ring can deactivate the system. While there are no direct mentions for this specific molecule, general principles suggest that if the substrate is not sufficiently electron-rich, the reaction with the weakly electrophilic Vilsmeier reagent will be slow.[2]
-
Issue 2: Incomplete Reduction of the Aldehyde to the Alcohol
-
Question: The reduction of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde to the corresponding methanol derivative is incomplete. How can I improve the conversion?
-
Answer: Incomplete reduction can be due to several factors. Consider the following adjustments:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reagent for reducing aldehydes in the presence of other functional groups.[5] If incomplete reduction is observed, ensure the NaBH₄ is fresh and has been stored under anhydrous conditions.
-
Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.[5] Ensure the aldehyde is fully dissolved in the solvent before adding the reducing agent.
-
Temperature: These reductions are often performed at low temperatures (e.g., 0-20°C) to control reactivity.[5] After the initial addition of NaBH₄, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Stoichiometry: While a slight excess of NaBH₄ is typically used, you may need to increase the molar equivalents if the reaction is sluggish. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion before quenching.
-
Issue 3: Formation of Impurities and Purification Challenges
-
Question: I am observing significant impurity formation during the synthesis, making the purification of this compound difficult. What are potential side reactions and how can I minimize them?
-
Answer: Impurities can arise from various steps. Here are some potential issues and solutions:
-
During Formylation: Overly harsh Vilsmeier-Haack conditions (high temperature or excess POCl₃) can lead to the formation of colored byproducts or decomposition.[2] Adhering to optimized temperature and reagent ratios is key. The workup procedure is also important; pouring the reaction mixture into ice water followed by neutralization is a standard method to decompose the reactive intermediates.
-
During Reduction: Over-reduction is generally not an issue for this specific transformation with NaBH₄. However, impurities from the previous step can complicate purification.
-
Purification Strategy: Column chromatography on silica gel is a standard method for purifying such heterocyclic compounds.[4] A gradient elution system, for example using hexanes and ethyl acetate, should be optimized to achieve good separation. If the compound is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking on the column. Recrystallization from a suitable solvent system can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical synthetic route for preparing the pyrrolo[3,2-c]pyridine core?
-
A1: A common approach involves starting with a substituted pyridine. For instance, a multi-step synthesis can begin with pyrrolo[2,3-b]pyridine, which is then oxidized, chlorinated, and rearranged to form the 1-aryl-4-aminopyrrolo[3,2-c]pyridine scaffold.[6] Another strategy involves the reaction of 4-aroyl pyrroles with glycine methyl ester after a Vilsmeier-Haack reaction to obtain pyrrolo-2,3-dicarbonyls.[7]
-
-
Q2: What is the Vilsmeier reagent and how is it prepared?
-
A2: The Vilsmeier reagent is an electrophilic iminium salt, typically N-(chloromethylidene)-N-methylmethanaminium chloride.[2] It is generated in situ by reacting an N,N-disubstituted formamide, most commonly DMF, with an acid chloride like phosphorus oxychloride (POCl₃). The preparation is usually done at 0°C before the substrate is added.[2]
-
-
Q3: Are there any specific safety precautions I should take during this synthesis?
-
A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction can be exothermic and should be performed with care, especially during the initial mixing of reagents.
-
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for a Related System
The following table summarizes the optimization of a modified Vilsmeier-Haack reaction for the synthesis of β-pyridine-fused porphyrins, which can provide insights into optimizing the formylation of the pyrrolo[3,2-c]pyridine core.[3][4]
| Entry | Solvent | Temperature (°C) | DMF:POCl₃ Ratio | Yield of Product 1 (%) | Yield of Product 2 (%) | Outcome |
| 1 | DCE | 80 | 1:3 | 37 | 11 | Moderate yield |
| 2 | DCE | 80 | 1:5 | - | - | Starting material decomposed |
| 3 | DCE | 80 | 1:1 | 42 | 18 | Improved yield |
| 4 | DCE | 80 | 5:6 | 51 | 22 | Optimal yield |
| 5 | DCE | 60 | 5:6 | - | - | Starting material recovered quantitatively |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
This protocol is a general guideline based on procedures for similar substrates.[2][3]
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous 1,2-dichloroethane (DCE) to the flask, followed by anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2 equivalents relative to DMF) to the stirred solution via the dropping funnel. Maintain the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve the substrate (4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine) in a minimal amount of anhydrous DCE.
-
Add the substrate solution to the stirring Vilsmeier reagent mixture.
-
Heat the reaction mixture to 80°C and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the solution with an aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Aldehyde Reduction
This protocol is a general guideline based on procedures for reducing similar heterocyclic aldehydes.[5]
-
Dissolve the aldehyde (4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice-water bath to 0-5°C.
-
Add sodium borohydride (NaBH₄) (e.g., 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by recrystallization or silica gel chromatography.
Visualizations
Caption: A plausible synthetic workflow for the target molecule.
Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding common side reactions and synthetic challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Yields in Cyclization to Form the Pyrrolo[3,2-c]pyridine Core
Question: My cyclization reaction to form the 1H-pyrrolo[3,2-c]pyridine ring system is resulting in low yields. What are the common causes and how can I improve the outcome?
Answer: Low yields in the formation of the azaindole core, such as 1H-pyrrolo[3,2-c]pyridine, are a frequent challenge, often attributed to the electron-deficient nature of the pyridine ring. This characteristic can impede key reaction steps in classical indole syntheses like the Fischer, Bartoli, or Madelung cyclizations.[1]
Troubleshooting Strategies:
-
Choice of Synthetic Route: The selection of the synthetic strategy is critical. For instance, in a Fischer indole-type synthesis, the electron-withdrawing pyridine nitrogen can hinder the required[2][2]-sigmatropic rearrangement.[1] Employing milder, more modern methods like palladium-catalyzed cross-coupling reactions (e.g., Larock, Buchwald-Hartwig) may offer higher yields and better functional group tolerance.
-
Reaction Conditions: Harsh reaction conditions, often required for classical methods, can lead to decomposition of starting materials or products.[1] Optimization of temperature, reaction time, and catalyst/reagent loading is crucial. For palladium-catalyzed reactions, the choice of ligand can significantly impact yield and selectivity.
-
Protecting Groups: The use of N-protecting groups on the pyrrole nitrogen can influence the electronic properties of the ring system and improve yields in subsequent reactions. Electron-withdrawing groups like sulfonyl derivatives can modulate reactivity.
Issue 2: Formation of Regioisomers during Cyclization or Substitution
Question: I am observing the formation of an undesired regioisomer during the synthesis of my substituted 1H-pyrrolo[3,2-c]pyridine derivative. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common side reaction, particularly in electrophilic substitution reactions on the pyrrolo[3,2-c]pyridine core or during the initial cyclization. The electronic properties of the starting materials and the reaction conditions play a significant role in directing the regiochemical outcome.
Troubleshooting Strategies:
-
Directing Groups: The presence and nature of substituents on the pyridine or pyrrole ring can direct incoming electrophiles to specific positions. Electron-donating groups on the pyridine ring can facilitate electrophilic attack.
-
Protecting Groups: N-protection of the pyrrole can be a powerful tool to control regioselectivity. For example, in the sulfenylation of 7-azaindoles, an N-sulfonyl protecting group directs the reaction to the C-3 position.
-
Choice of Reagents and Catalysts: In palladium-catalyzed cross-coupling reactions, the choice of ligand and palladium precursor can influence the regioselectivity of the initial oxidative addition step.
Issue 3: Dehalogenation as a Side Reaction in Cross-Coupling Reactions
Question: During the Suzuki or other palladium-catalyzed cross-coupling reactions with a halogenated 1H-pyrrolo[3,2-c]pyridine, I am observing a significant amount of the dehalogenated side product. What measures can I take to minimize this?
Answer: Dehalogenation is a well-known side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a protonated product instead of the desired coupled product.[3][4] This occurs when the organopalladium intermediate undergoes protonolysis or reductive elimination with a hydride source in the reaction mixture.
Troubleshooting Strategies:
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination pathway. Tandem catalyst systems, such as XPhosPdG2/XPhos, have been shown to be effective in avoiding debromination in similar heterocyclic systems.[5]
-
Reaction Conditions: The nature of the base and solvent can influence the extent of dehalogenation. The presence of water or other protic sources should be carefully controlled.
-
Protecting Groups: N-protection of the pyrrole ring can sometimes mitigate dehalogenation. For instance, in the Suzuki coupling of 4-bromopyrrole-2-carboxylates, an N-Boc protecting group was found to suppress dehalogenation.[3]
Issue 4: Unwanted N-Oxide Formation
Question: My reaction mixture shows the presence of an N-oxide derivative of my 1H-pyrrolo[3,2-c]pyridine product. How can this be happening and how do I prevent it?
Answer: The pyridine nitrogen in the 1H-pyrrolo[3,2-c]pyridine scaffold is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This is particularly common when using oxidizing agents at any stage of the synthesis.
Troubleshooting Strategies:
-
Avoidance of Oxidants: Carefully review your synthetic route to identify any reagents that could act as an oxidant. If possible, replace them with non-oxidizing alternatives.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen, especially at elevated temperatures.
-
Purification: If N-oxide formation is unavoidable, it can often be separated from the desired product by column chromatography. Alternatively, the N-oxide can be reduced back to the parent pyridine using appropriate reducing agents (e.g., PCl₃, PPh₃).
Quantitative Data Summary
The following table summarizes the yields of a multi-step synthesis of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, providing a quantitative overview of the efficiency of the described synthetic route.[6]
| Compound | R Group | Yield (%) |
| 10a | Phenyl | 63 |
| 10b | o-tolyl | 65 |
| 10c | m-tolyl | 94 |
| 10d | p-tolyl | 67 |
| 10f | 2-methoxyphenyl | 76 |
| 10h | 4-methoxyphenyl | 51 |
| 10m | 4-chlorophenyl | 32 |
Experimental Protocols
A detailed experimental protocol for a key transformation in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives is provided below.
Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate for Suzuki Coupling) [7]
-
Reactants:
-
6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol, 0.06 g)
-
3,4,5-trimethoxyphenylboronic acid (0.6 mmol, 0.13 g)
-
K₂CO₃ (0.6 mmol, 0.083 g)
-
Pyridine (0.9 mmol, 0.071 g)
-
Cu(OAc)₂ (0.6 mmol, 0.12 g)
-
-
Solvent:
-
1,4-dioxane (15 mL)
-
-
Procedure:
-
The reactants and solvent are combined in a microwave reactor vessel.
-
The mixture is stirred and irradiated in a microwave reactor for 30 minutes at 85 °C.
-
After completion, the reaction mixture is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine and dried over Na₂SO₄.
-
The product is purified by silica gel column chromatography or recrystallization.
-
Visualizations
Experimental Workflow for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
Caption: Synthetic pathway for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Troubleshooting Logic for Low Yield in Cyclization
Caption: Decision tree for troubleshooting low yields in the cyclization step.
Signaling Pathway Analogy for Suzuki Coupling Side Reactions
Caption: Competing pathways in Suzuki coupling leading to desired product vs. dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on studies of structurally similar pyrrolopyridine derivatives, the primary stability concerns for this compound are susceptibility to degradation under photolytic, acidic, and alkaline conditions.[1][2] The chloro-substituted pyridine ring and the hydroxymethyl group on the pyrrole ring may also be susceptible to oxidative and thermal degradation.
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis. The storage temperature should ideally be maintained at 2-8°C for short-term storage and -20°C for long-term storage.
Q3: What signs of degradation should I look for?
Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), clumping of the solid material, or the appearance of an unusual odor. For solutions, the development of turbidity or precipitation may indicate degradation. Chromatographic analysis (e.g., HPLC, TLC) is the most reliable method to detect degradation by observing the appearance of new impurity peaks or a decrease in the main peak's area.
Q4: Are there any known incompatible materials or reagents?
Strong oxidizing agents, strong acids, and strong bases should be avoided as they are likely to promote degradation. Additionally, prolonged contact with water or protic solvents, especially at elevated temperatures, may lead to hydrolysis. Care should be taken when using containers for storage and handling; stainless steel or glass are generally recommended, while materials susceptible to corrosion by potential acidic byproducts should be avoided.[3]
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of bioactivity | Compound degradation. | 1. Verify the storage conditions of the compound. 2. Perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the compound. 3. Prepare fresh solutions for your experiments. 4. If degradation is confirmed, consider re-purifying the compound or obtaining a new batch. |
| Discoloration of the solid compound | Exposure to light, air (oxidation), or heat. | 1. Store the compound in an amber vial to protect it from light. 2. Store under an inert atmosphere. 3. Ensure the storage temperature is appropriate. |
| Precipitation or cloudiness in solution | Degradation leading to insoluble products, or poor solubility. | 1. Confirm the solvent is appropriate and the concentration is not above its solubility limit. 2. If solubility is not the issue, this may indicate degradation. Prepare fresh solutions and protect them from light and extreme temperatures. Consider using a co-solvent if appropriate for your experiment. |
| Appearance of new peaks in chromatogram | Compound degradation. | 1. Analyze the degradation products using techniques like LC-MS to identify their structures. 2. Review the experimental conditions (pH, temperature, light exposure) to identify the stress factor causing degradation. 3. Modify the experimental protocol to avoid the identified stressor. |
Stability Profile (Illustrative Data)
Disclaimer: The following data is illustrative and based on general knowledge of similar compounds. Specific stability testing for this compound is required for definitive quantitative data.
| Condition | Parameter | Result (Illustrative) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | ~15% degradation | Cleavage of the pyrrolopyridine ring |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 24h | ~25% degradation | Cleavage of the pyrrolopyridine ring |
| Oxidative Stress | 3% H₂O₂, RT, 24h | ~10% degradation | N-oxides, hydroxylation of the aromatic rings |
| Thermal Stress | 80°C, 48h (solid) | ~5% degradation | Unspecified thermal decomposition products |
| Photostability | UV light (254 nm), 24h (in solution) | ~30% degradation | Photodegradation products, potential dimerization |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Characterize the major degradation products using LC-MS.
-
Visualizations
Caption: Proposed degradation pathways for the compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability testing.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
Technical Support Center: Optimizing Reaction Conditions for (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and efficient synthesis.
The synthesis of this compound is typically achieved in a two-step process:
-
Vilsmeier-Haack Formylation: The synthesis begins with the formylation of the 1-methyl-1H-pyrrolo[3,2-c]pyridine core to produce the intermediate, 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Reduction: The subsequent reduction of the aldehyde functional group yields the target alcohol, this compound.
This guide is structured to address potential issues that may arise during each of these critical steps.
Experimental Workflow Overview
Caption: Overall synthetic workflow for this compound.
Step 1: Vilsmeier-Haack Formylation - FAQs and Troubleshooting
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[1][2] It involves an electrophilic aromatic substitution using a chloroiminium salt, known as the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]
Q1: My Vilsmeier-Haack reaction is not starting or is very sluggish. What are the possible causes?
A1: Several factors can lead to a sluggish or failed reaction:
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure you are using anhydrous DMF and fresh, high-purity POCl₃. Impurities in DMF can neutralize the reagent.[4]
-
Insufficient Activation: The pyrrolopyridine substrate may not be sufficiently electron-rich. While the 1-methyl group is activating, other substituents could deactivate the ring system.
-
Low Temperature: The reaction temperature is a critical parameter. While the Vilsmeier reagent is typically prepared at low temperatures (0-5 °C), the formylation step may require heating, sometimes up to 70-80 °C, depending on the substrate's reactivity.[5][6]
Troubleshooting Guide: Vilsmeier-Haack Formylation
| Issue | Possible Cause | Recommended Action |
| No or Low Conversion | Reagent decomposition due to moisture. | Use anhydrous solvents and fresh reagents. Flame-dry glassware before use. |
| Insufficiently reactive substrate. | Consider increasing the reaction temperature in increments (e.g., to 50 °C, then 70 °C). An excess of the Vilsmeier reagent may also be beneficial.[6] | |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6] | |
| Formation of a Dark, Tarry Residue | Reaction overheating. | Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent. Use an ice bath to manage the exothermic reaction.[6] |
| Impurities in starting materials. | Purify starting materials and use high-purity, anhydrous solvents. | |
| Multiple Products on TLC | Side reactions (e.g., di-formylation). | Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products. |
| Decomposition of product or starting material. | Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily. |
Q2: What is the expected regioselectivity for the formylation of 1-methyl-1H-pyrrolo[3,2-c]pyridine?
A2: For pyrrole and its fused derivatives, electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the position adjacent to the nitrogen atom in the five-membered ring (the C2 or C5 position of a pyrrole). For the 1H-pyrrolo[3,2-c]pyridine system, the C3 position is the most electron-rich and sterically accessible, making it the expected site of formylation.
Step 2: Reduction of the Aldehyde - FAQs and Troubleshooting
The reduction of the aldehyde intermediate to the primary alcohol is commonly achieved using a mild reducing agent like sodium borohydride (NaBH₄).[7][8] This reagent is selective for aldehydes and ketones and is known for its ease of handling.[7]
Q3: My reduction with sodium borohydride is incomplete. How can I improve the yield?
A3: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: While NaBH₄ is a potent reducing agent for aldehydes, ensure you are using a sufficient molar excess. Typically, 1.5 to 2 equivalents are used.
-
Low Temperature: While many NaBH₄ reductions proceed at room temperature or even 0 °C, some less reactive aldehydes may require slightly elevated temperatures or longer reaction times.[9]
-
Solvent Choice: The reaction is commonly performed in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide.[8]
Troubleshooting Guide: Aldehyde Reduction
| Issue | Possible Cause | Recommended Action |
| Incomplete Reaction | Insufficient NaBH₄. | Increase the molar equivalents of NaBH₄ to 1.5-2.0. |
| Reaction time or temperature is too low. | Allow the reaction to stir for a longer period at room temperature or gently warm the mixture if monitoring indicates a slow reaction. | |
| Poor solubility of the aldehyde. | Consider using a co-solvent like THF to improve solubility. | |
| Formation of Side Products | Impurities in the starting aldehyde. | Purify the aldehyde intermediate before proceeding with the reduction. |
| Reaction with solvent. | NaBH₄ can react slowly with protic solvents. Add the NaBH₄ portion-wise to a cooled solution of the aldehyde. | |
| Difficult Product Isolation | Product is highly polar and water-soluble. | After quenching, saturate the aqueous layer with NaCl before extraction with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. |
| Emulsion formation during workup. | Add a small amount of brine or filter the mixture through a pad of celite. |
Q4: Are there any specific workup procedures to consider for a polar, nitrogen-containing alcohol?
A4: Yes, heterocyclic alcohols can be quite polar and may have some water solubility, which can complicate extraction. After quenching the excess NaBH₄ with a careful addition of water or dilute acid (e.g., 1M HCl) at a low temperature, it is advisable to adjust the pH to be slightly basic (pH 8-9) with a base like sodium bicarbonate to ensure the nitrogen atoms are not protonated, which would increase water solubility. Saturating the aqueous layer with sodium chloride before extraction can also significantly improve the recovery of the product into the organic phase.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Vilsmeier-Haack Formylation)
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
The product may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound (Reduction)
-
Dissolve 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in small portions to the cooled solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of water or 1M HCl until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume). For highly polar products, saturating the aqueous layer with NaCl may be necessary.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Optimization Parameters
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Typical Range | Considerations for Optimization |
| Equivalents of POCl₃ | 1.2 - 2.0 | Higher equivalents may be needed for less reactive substrates. |
| Equivalents of DMF | 3.0 - 10.0 | Can also be used as the solvent. |
| Temperature | 0 °C to 80 °C | Start at a lower temperature and gradually increase if the reaction is slow. |
| Reaction Time | 1 - 6 hours | Monitor by TLC to determine the optimal time. |
Table 2: Sodium Borohydride Reduction Parameters
| Parameter | Typical Range | Considerations for Optimization |
| Equivalents of NaBH₄ | 1.1 - 2.0 | Use a slight excess to ensure complete reduction. |
| Solvent | Methanol, Ethanol | Protic solvents are generally preferred. |
| Temperature | 0 °C to Room Temp | Lower temperatures can improve selectivity if other reducible groups are present. |
| Reaction Time | 30 min - 4 hours | Typically a rapid reaction; monitor by TLC. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pyrrolo[3,2-c]pyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyrrolo[3,2-c]pyridines. The following frequently asked questions (FAQs) and troubleshooting guides are based on established synthetic methodologies.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrrolo[3,2-c]pyridine Product
Q1: My reductive cyclization of a substituted nitro-vinyl-pyridine derivative to form the 1H-pyrrolo[3,2-c]pyridine core is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in this crucial cyclization step are often attributed to incomplete reduction of the nitro group or inefficient cyclization. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield in reductive cyclization.
A key factor in the successful synthesis of the 1H-pyrrolo[3,2-c]pyridine core is the choice and amount of the reducing agent, as well as the solvent system. Iron powder in acetic acid has been shown to be an effective system for this transformation.
Recommended Reaction Conditions for Reductive Cyclization:
| Parameter | Recommended Condition | Notes |
| Reducing Agent | Iron Powder (Fe) | Use a significant excess. |
| Solvent | Acetic Acid (AcOH) | Anhydrous conditions are preferable. |
| Temperature | 120 °C | Ensure the reaction is heated sufficiently to drive the cyclization. |
| Reaction Time | 2 hours | Monitor by TLC or LC-MS to confirm completion. |
Data synthesized from established protocols.
Issue 2: Inefficient Suzuki Cross-Coupling Reaction
Q2: I am experiencing low yields in the Suzuki cross-coupling of my 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with an arylboronic acid. How can I optimize this step?
A2: The Suzuki cross-coupling is a powerful method for introducing aryl substituents onto the pyrrolo[3,2-c]pyridine scaffold. However, its efficiency is highly dependent on the catalyst, base, solvent, and reaction conditions.
Logical Relationship for Optimizing Suzuki Coupling
Caption: Optimization strategy for Suzuki cross-coupling reactions.
For the Suzuki coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids, the following conditions have been reported to give good to excellent yields.
Table of Yields for Suzuki Cross-Coupling with Various Arylboronic Acids:
| Arylboronic Acid Substituent | Yield (%) |
| Phenyl | 63% |
| o-tolyl | 65% |
| m-tolyl | 94% |
| 4-methoxyphenyl | 51% |
| 4-chlorophenyl | 32% |
| Naphthalen-2-yl | 52% |
| Pyridin-3-yl | 55% |
| Data from a study by Tu et al. (2024)[1][2] |
Issue 3: Formation of Side Products and Purification Challenges
Q3: I am observing significant side product formation during my synthesis, making the purification of the final pyrrolo[3,2-c]pyridine derivative difficult. What are some common side reactions and how can they be minimized?
A3: Side product formation can arise from various sources, including incomplete reactions, degradation of starting materials or products, and competing reaction pathways. Careful control of reaction conditions and purification strategies are essential.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
Common Side Reactions and Mitigation Strategies:
| Potential Side Reaction | Cause | Mitigation Strategy |
| Incomplete Cyclization | Insufficient reaction temperature or time; inefficient reducing agent. | Increase reaction temperature and/or time. Ensure the optimal stoichiometry of a potent reducing system like Fe in AcOH. |
| Homocoupling of Boronic Acids | Presence of oxygen; inappropriate catalyst or reaction conditions. | Degas the reaction mixture thoroughly with an inert gas (N₂ or Ar). Use an appropriate palladium catalyst and optimize reaction conditions. |
| Dehalogenation of Starting Material | Reductive conditions in the presence of a palladium catalyst and a hydrogen source. | Minimize reaction time and temperature. Screen for a more selective catalyst. |
| Formation of Isomeric Byproducts | In certain cyclization strategies, alternative ring closures can occur. | Carefully select precursors and reaction conditions that favor the desired regioselectivity. |
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical and should be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from the synthesis described by Tu et al. (2024).[1]
-
To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 g, 3.47 mmol) in acetic acid (20 mL), add iron powder (0.78 g, 13.88 mmol).
-
Heat the mixture to 120 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This is a general procedure for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]
-
In a microwave vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding arylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.006 mmol).
-
Add a mixture of 1,4-dioxane (6 mL) and water (2 mL).
-
Degas the mixture with a stream of nitrogen for 10 minutes.
-
Seal the vial and heat in a microwave reactor at 125 °C for 26 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
References
Technical Support Center: Purification of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of starting material from the final product, (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol.
Troubleshooting Guide
Issue: Residual starting material, 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, is detected in the final this compound product.
This is a common issue arising from the incomplete reduction of the aldehyde to the alcohol. The following steps provide a systematic approach to troubleshoot and resolve this impurity.
1. How can I confirm the presence of the starting aldehyde?
The presence of the residual aldehyde can be confirmed using Thin Layer Chromatography (TLC). Due to the difference in polarity between the aldehyde (less polar) and the alcohol (more polar), they will exhibit different retention factors (Rf) on a silica gel TLC plate. The alcohol product should have a lower Rf value than the aldehyde starting material.
2. What should I do if TLC analysis confirms the presence of the aldehyde?
If the starting aldehyde is present, further purification is necessary. The two primary methods for separating the alcohol product from the aldehyde starting material are column chromatography and recrystallization.
3. How do I perform column chromatography for this separation?
Column chromatography using silica gel is an effective method for separating compounds with different polarities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is recommended. The less polar aldehyde will elute from the column before the more polar alcohol product.
4. Can I use recrystallization to purify the product?
Recrystallization can be an effective technique if a suitable solvent is identified. The ideal solvent is one in which the alcohol product has high solubility at elevated temperatures and low solubility at room temperature, while the aldehyde impurity remains soluble at room temperature. Given that the product is soluble in dichloromethane and dimethyl sulfoxide (DMSO), a co-solvent system with a less polar solvent like hexanes or diethyl ether could be explored.[1]
5. My purification attempts are unsuccessful. What else can I do?
If both column chromatography and recrystallization fail to provide the desired purity, consider the following:
-
Re-run the reaction: It may be more efficient to repeat the reduction reaction to ensure complete conversion of the aldehyde.
-
Derivative Formation: In some cases, selectively reacting the impurity to form a derivative that is easier to separate can be a viable strategy. However, this adds complexity to the process.
Frequently Asked Questions (FAQs)
Q1: What is the likely primary starting material impurity in my this compound product?
A1: The most probable starting material impurity is the unreacted aldehyde, 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, which is the direct precursor to your alcohol product via a reduction reaction.
Q2: What analytical techniques can I use to assess the purity of my final product?
A2: Besides TLC, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing purity.
-
HPLC: A reverse-phase HPLC method can be developed to separate and quantify the alcohol product and any remaining aldehyde.
-
NMR: 1H NMR spectroscopy can distinguish between the alcohol and the aldehyde. The aldehyde proton will have a characteristic chemical shift (typically around 9-10 ppm), which will be absent in the pure alcohol product. The alcohol product will show a characteristic signal for the CH2OH protons.
Q3: What are some recommended solvent systems for TLC analysis?
A3: A good starting point for a TLC solvent system to separate the aldehyde and alcohol is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a ratio of 70:30 (hexanes:ethyl acetate) and adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).
Q4: Are there any known solubility characteristics for this compound?
A4: The product has been reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] This information is useful when choosing a solvent for purification or analysis.
Data Presentation
Table 1: Analytical Techniques for Monitoring Purification
| Technique | Principle | Typical Observations for Starting Material (Aldehyde) vs. Product (Alcohol) |
| Thin Layer Chromatography (TLC) | Separation based on polarity. | Aldehyde: Higher Rf value (less polar). Alcohol: Lower Rf value (more polar). |
| 1H NMR Spectroscopy | Different chemical environments of protons lead to distinct signals. | Aldehyde: Characteristic peak around 9-10 ppm (aldehyde proton). Alcohol: Absence of the aldehyde peak; presence of a peak for the CH2OH protons. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Aldehyde and alcohol will have different retention times. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Objective: To qualitatively assess the presence of the starting aldehyde in the alcohol product.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., 7:3 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
-
Samples: Crude product, pure starting material (if available), pure product (if available)
Methodology:
-
Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate with solvent vapor.
-
Using a pencil, gently draw a baseline on the TLC plate approximately 1 cm from the bottom.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the dissolved crude product onto the baseline. If available, spot the starting aldehyde and a pure sample of the alcohol product as references.
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The aldehyde spot will have a higher Rf than the alcohol spot.
Protocol 2: Purification by Column Chromatography
Objective: To separate the this compound from the aldehyde starting material.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Collection tubes
-
Crude product mixture
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column bed.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will first elute the less polar aldehyde, followed by the more polar alcohol.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions containing the alcohol product and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the removal of aldehyde starting material.
References
Technical Support Center: Handling and Storage of Chlorinated Heterocyclic Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of experiments involving chlorinated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chlorinated heterocyclic compounds?
A1: Chlorinated heterocyclic compounds can present a range of hazards, including potential toxicity, chemical reactivity, and the ability to degrade into hazardous byproducts. Many of these compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Upon exposure to heat or in a fire, they can decompose and release toxic gases such as hydrogen chloride, phosgene, and carbon monoxide.[3][4] It is crucial to treat all new or unfamiliar compounds as potentially hazardous.
Q2: What are the general guidelines for the safe storage of chlorinated heterocyclic compounds?
A2: Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety. Key guidelines include:
-
Segregation: Store chlorinated heterocyclic compounds separately from incompatible materials, particularly flammable solvents, strong oxidizing agents, and alkali metals, to prevent violent reactions.[5][6]
-
Ventilation: Store in a well-ventilated area to minimize the concentration of vapors.[7]
-
Temperature Control: Store at a controlled temperature, avoiding excessive heat, which can accelerate degradation. The recommended storage temperature for bulk chlorinated solvents should not exceed 30°C.[3][4]
-
Moisture Control: Protect from moisture, as some compounds can hydrolyze, leading to the formation of hydrochloric acid and subsequent corrosion of metal containers.[3] Storing under a nitrogen blanket can help to exclude moisture.[3][4]
-
Light Protection: Store in light-resistant containers if the compound is known to be photolabile.
Q3: What type of container is suitable for storing chlorinated heterocyclic compounds?
A3: The choice of container material is crucial to prevent degradation of the compound and the container itself.
-
Recommended Materials: Carbon steel and stainless steel are generally suitable for bulk storage.[3][4] For laboratory-scale storage, glass containers with secure caps are often appropriate.
-
Materials to Avoid: Avoid using aluminum, magnesium, and their alloys.[4] Many plastics are not suitable for long-term storage of chlorinated solvents and should be used with caution, ensuring compatibility has been verified.[4]
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound
Symptoms:
-
Discoloration of the compound.
-
Presence of unexpected peaks in analytical chromatograms (HPLC, GC).
-
Changes in pH of the stock solution.
-
Loss of biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | Some chlorinated heterocyclic compounds are susceptible to hydrolysis, especially in the presence of moisture.[3][8] This can be accelerated by non-neutral pH. Solution: Ensure solvents are anhydrous. Store the compound in a desiccator. Prepare aqueous solutions fresh and buffer them to an optimal pH for stability.[9] |
| Photodegradation | Exposure to UV or ambient light can cause degradation. For example, altizide and hydrochlorothiazide can photodegrade to chlorothiazide.[10] Solution: Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. Conduct experiments under low-light conditions if necessary. |
| Thermal Degradation | High temperatures can accelerate decomposition.[3][4] Solution: Store the compound at the recommended temperature. Avoid repeated freeze-thaw cycles if the compound is in solution. |
| Incompatibility with Container | The compound may be reacting with the storage container material. Solution: Ensure the container material is compatible (e.g., glass, stainless steel).[3][4] Avoid plastics unless their compatibility has been confirmed. |
Issue 2: Inconsistent Analytical Results
Symptoms:
-
Poor peak shape or shifting retention times in HPLC or GC.
-
Non-reproducible quantification.
-
Appearance of unknown peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-Column Degradation | The compound may be degrading on the analytical column due to temperature or interaction with the stationary phase. Solution: Lower the injector and/or column temperature. Use a more inert column. |
| Reaction with Mobile Phase | The compound may be reacting with components of the mobile phase. Solution: Check the compatibility of the compound with the mobile phase. Ensure the pH of the mobile phase is within the stability range of the compound. |
| Sample Adsorption | The compound may be adsorbing to the surfaces of vials, pipette tips, or instrument components. Solution: Use silanized glass vials. Prime the HPLC system with the sample. |
| Impure Solvents or Reagents | Impurities in solvents or reagents can react with the compound or interfere with the analysis. Solution: Use high-purity (e.g., HPLC grade) solvents and fresh reagents. |
Quantitative Stability Data
The stability of chlorinated heterocyclic compounds is highly dependent on their specific structure and the experimental conditions. The following table provides illustrative data on the degradation of selected compounds under different pH and temperature conditions.
| Compound | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Chlortetracycline | 7.0 | 22 | 0.043 day⁻¹ | 16.1 days | [11] |
| Chlortetracycline | 9.0 | 22 | 0.44 day⁻¹ | 1.6 days | [11] |
| Altizide | 9.5 | 60 | Not specified | Degradation observed after 48h | [10] |
| Hydrochlorothiazide | 9.5 | 60 | Not specified | Degradation observed after 48h | [10] |
| Nystatin | 7.0 | 37 | Not specified | ~17 hours | [12] |
Experimental Protocols
Protocol 1: General Stability Assessment of a Chlorinated Heterocyclic Compound
This protocol outlines a general procedure for assessing the stability of a chlorinated heterocyclic compound under various conditions.
1. Materials and Equipment:
-
The chlorinated heterocyclic compound of interest.
-
HPLC or GC system with a suitable detector.
-
pH meter.
-
Temperature-controlled chambers or water baths.
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
High-purity solvents and buffers.
-
Light-resistant containers (e.g., amber vials).
2. Procedure:
-
Batch Selection: Use at least one batch of the compound for the stability study. For regulatory submissions, data from at least three batches are typically required.[13]
-
Sample Preparation: Accurately weigh the compound and prepare stock solutions in appropriate solvents. For studies in aqueous media, prepare solutions in buffers of different pH values (e.g., pH 3, 7, 9).
-
Storage Conditions: Aliquot the solutions into appropriate containers and store them under the following conditions:
-
Time Points: Analyze the samples at predetermined time intervals. For accelerated studies, typical time points are 0, 1, 3, and 6 months. For long-term studies, time points can be 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]
-
Analysis: At each time point, analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, GC). The method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining and any major degradation products formed. Calculate the degradation rate and shelf-life.
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol is an example of an RP-HPLC method for the purity assessment of a chlorinated heterocyclic compound.[16]
1. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Procedure:
-
Standard Preparation: Prepare a standard solution of the compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the compound at a similar concentration to the standard in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.
Visualizations
Caption: Workflow for a typical stability study of a chemical compound.
Caption: Troubleshooting logic for unexpected compound degradation.
Caption: General mechanism of signaling pathway inhibition by a small molecule.
References
- 1. ijpsr.info [ijpsr.info]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 6. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 7. nyu.edu [nyu.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. archivepp.com [archivepp.com]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. ijnrd.org [ijnrd.org]
- 16. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Validation & Comparative
Comparative Analysis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Its structural features, particularly the pyrrolo[3,2-c]pyridine scaffold, are common in molecules targeting protein kinases, making it a valuable subject for comparative analysis. This document outlines its physicochemical properties, a probable synthetic route with detailed experimental protocols, and a comparison with analogous structures that have demonstrated biological activity.
Physicochemical Characterization
This compound is a solid with a molecular weight of 196.63 g/mol and the chemical formula C₉H₉ClN₂O.[1][2] Key physical properties are summarized in the table below. The compound exhibits low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.[3]
| Property | Value | Reference |
| CAS Number | 97989-54-3 | [1][2] |
| Molecular Formula | C₉H₉ClN₂O | [1][2] |
| Molecular Weight | 196.63 g/mol | [1][2] |
| Melting Point | 144 °C | [3] |
| Boiling Point | 408.5 °C at 760 mmHg | [3] |
| Density | 1.38 g/cm³ | [3] |
| Flash Point | 200.8 °C | [3] |
| Refractive Index | 1.642 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to proceed through a two-step sequence starting from a suitable 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine precursor. This involves a formylation reaction, likely a Vilsmeier-Haack reaction, to introduce a formyl group at the C3 position, followed by the reduction of the resulting aldehyde to the primary alcohol.
Step 1: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Aldehyde Precursor)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent (chloromethyleniminium salt).
-
Formylation: Dissolve 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine in an appropriate anhydrous solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and water. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8).
Step 2: Reduction of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde to this compound
The reduction of the aldehyde to the corresponding primary alcohol can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol:
-
Reaction Setup: Dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching and Work-up: Carefully add water or a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride.
-
Extraction and Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons on the pyrrolopyridine core, a singlet for the N-methyl group, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the bicyclic system, a signal for the N-methyl carbon, and a signal for the methylene carbon of the methanol group. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the compound (C₉H₉ClN₂O), along with a characteristic isotopic pattern for the presence of a chlorine atom. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-H and C=C/C=N stretching frequencies for the aromatic rings. |
Comparison with Alternative Pyrrolopyridine Derivatives
The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in a variety of biologically active compounds, particularly kinase inhibitors. The activity of these compounds is often modulated by the nature and position of substituents on the bicyclic core.
A recently synthesized series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have shown potent anticancer activities by acting as colchicine-binding site inhibitors on tubulin.[4] For instance, compound 10m (6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) and 10o (4-(1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin-6-yl)phenol) demonstrated significant antiproliferative effects.[4]
| Compound | Structure | Biological Activity (IC₅₀) |
| This compound | Data not available | |
| Compound 10m | Potent antitumor activity against HeLa, SGC-7901, and MCF-7 cell lines.[4] | |
| Compound 10o | Potent antitumor activity against HeLa, SGC-7901, and MCF-7 cell lines.[4] |
The comparison highlights that while the core pyrrolo[3,2-c]pyridine structure is retained, the substituents at various positions play a critical role in determining the biological target and potency. The target compound, with its chloro, methyl, and methanol substituents, presents a different substitution pattern compared to the more extensively studied anticancer agents. Its biological activity remains to be elucidated but its structure suggests potential as a kinase inhibitor or as a scaffold for further chemical modifications in drug discovery programs.
Signaling Pathway Context
Many pyrrolopyridine derivatives exert their biological effects by inhibiting protein kinases, which are key components of cellular signaling pathways. For example, inhibition of kinases involved in cell proliferation and survival pathways, such as the MAPK/ERK or PI3K/Akt pathways, is a common mechanism for anticancer drugs.
This guide serves as a foundational resource for researchers interested in the chemical and potential biological properties of this compound. The provided synthetic protocols and comparative data with other bioactive pyrrolopyridines offer a starting point for further investigation and development in the field of medicinal chemistry.
References
A Comparative Guide to Analytical Methods for the Quantification of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of drug products. This guide provides a comparative overview of two robust analytical techniques suitable for the analysis of this compound: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis, such as routine quality control or impurity profiling.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines standard methodologies and expected performance characteristics based on the analysis of similar pyridine derivatives and pharmaceutical compounds.[1][2][3][4][5]
Method Comparison
The following table summarizes the typical performance characteristics of RP-HPLC-UV and GC-MS for the analysis of small organic molecules like this compound.
| Parameter | RP-HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and polarity |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | 5-30 ng/mL | 0.5-5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Selectivity | Good | Excellent |
| Sample Throughput | High | Moderate |
| Derivatization | Not typically required | May be required to improve volatility |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a widely used technique for the quality control of pharmaceutical ingredients due to its high precision and robustness. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (Solvent A) and acetonitrile (Solvent B).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.
Workflow Diagram:
Caption: Workflow for RP-HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent selectivity and sensitivity, making it a powerful tool for identifying and quantifying trace-level impurities or for structural confirmation. The separation is based on the analyte's volatility and interaction with the stationary phase.[3][6]
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
(Optional) If the compound shows poor volatility or peak shape, derivatization may be necessary. A common approach for alcohols is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added for improved accuracy.
-
Workflow Diagram:
Caption: Workflow for GC-MS analysis.
Conclusion
Both RP-HPLC-UV and GC-MS are suitable methods for the analysis of this compound.
-
RP-HPLC-UV is generally preferred for routine quality control in a manufacturing environment due to its high throughput, excellent precision, and simpler sample preparation.
-
GC-MS is the superior choice when higher sensitivity and selectivity are required, such as in impurity profiling, trace analysis, or for definitive identification of the compound. The potential need for derivatization can, however, increase sample preparation time.
The final choice of method should be guided by the specific analytical requirements and validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the results.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Purity Analysis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a robust analytical method.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical research.[1] Accurate determination of its purity is crucial for quality control, stability studies, and ensuring reliable experimental outcomes. HPLC is a powerful and widely used technique for this purpose.[2][3] This guide outlines a primary HPLC method and discusses alternative approaches, supported by general principles of HPLC method development for heterocyclic compounds.[4][5]
Recommended HPLC Method and Alternatives
A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound due to its polarity. The following table summarizes the recommended method and potential alternatives for key chromatographic parameters.
| Parameter | Recommended Method | Alternative Method 1 | Alternative Method 2 | Rationale and Comparison |
| Stationary Phase | C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm | C8 (Octylsilane), 5 µm, 4.6 x 250 mm | C18 columns are a versatile and common choice for a wide range of compounds.[5] A Phenyl-Hexyl column can offer different selectivity for aromatic compounds due to π-π interactions.[5] A C8 column provides less retention and may be suitable if the analyte elutes too slowly on a C18 column. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 10 mM Ammonium Acetate, pH 5.0B: Methanol | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | The choice of mobile phase and pH is critical for achieving good peak shape, especially for nitrogen-containing heterocyclic compounds.[2][4] Formic acid provides an acidic pH which can improve peak shape by protonating the basic nitrogen atoms. Ammonium acetate provides buffering closer to a neutral pH. Methanol as an organic modifier can alter selectivity compared to acetonitrile. |
| Elution Mode | Gradient | Isocratic | Gradient | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities. An isocratic elution is simpler but may not be suitable if there are late-eluting impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The flow rate can be adjusted to optimize run time and resolution. |
| Column Temperature | 30 °C | 25 °C | 35 °C | Maintaining a constant column temperature is crucial for reproducible retention times. Adjusting the temperature can also influence selectivity. |
| Detection | UV at 254 nm | UV at 280 nm | Diode Array Detector (DAD) | The selection of the detection wavelength should be based on the UV spectrum of the analyte to maximize sensitivity. A DAD allows for the acquisition of the full UV spectrum, which is useful for peak purity assessment and identification of unknown impurities. |
| Injection Volume | 10 µL | 10 µL | 5 µL | The injection volume should be optimized to obtain a good signal-to-noise ratio without overloading the column. |
Experimental Protocol: Recommended HPLC Method
This section provides a detailed protocol for the recommended RP-HPLC method for the purity analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from sample preparation to reporting.
Considerations for Method Development and Validation
For routine quality control, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Potential Impurities
Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. These could include unreacted starting materials, intermediates, and by-products. Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) can help to identify potential degradation products and demonstrate the stability-indicating nature of the HPLC method.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. asianjpr.com [asianjpr.com]
- 4. welch-us.com [welch-us.com]
- 5. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
A Comparative Analysis of the Biological Activity of Pyrrolo[3,2-c]pyridine Isomers and Their Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrolopyridine Isomers' Performance Supported by Experimental Data.
The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The six distinct isomers of this heterocyclic system, arising from the varied placement of the nitrogen atom in the pyridine ring, exhibit differential pharmacological profiles. This guide provides a comparative analysis of the biological activity of pyrrolo[3,2-c]pyridine and its isomers, with a focus on their roles as kinase inhibitors and anticancer agents.
Kinase Inhibition: A Tale of Two Isomers
Recent research has highlighted the potential of pyrrolopyridine derivatives as potent kinase inhibitors. A comparative analysis of pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives reveals distinct inhibitory profiles against different kinase targets.
FMS Kinase Inhibition
Derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R), a key player in the proliferation and survival of monocytes and macrophages, implicated in various cancers and inflammatory disorders. In a study, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their FMS kinase inhibitory activity. The most potent compounds, 1e and 1r , exhibited IC50 values of 60 nM and 30 nM, respectively.[1][2] Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM).[1][2]
In contrast, while pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors for various kinases, specific potent inhibitory activity against FMS kinase is not as prominently reported in the reviewed literature, suggesting a degree of isomer selectivity for this particular target.
Cell Division Cycle 7 (Cdc7) Kinase Inhibition
Conversely, derivatives of pyrrolo[2,3-b]pyridine have emerged as highly effective inhibitors of Cdc7 kinase, a crucial enzyme in the initiation of DNA replication and a promising target for cancer therapy. One of the most potent inhibitors identified is a pyrrolo[2,3-b]pyridine derivative, 42 , which demonstrates an impressive IC50 value of 7 nM.
While some pyrrolo[3,2-c]pyridine derivatives have been screened against a panel of kinases, their specific and potent inhibition of Cdc7 is not a recurring theme in the available literature, again pointing towards isomer-specific activity.
Anticancer Activity
Both pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds have been utilized in the design of novel anticancer agents, acting through various mechanisms.
Pyrrolo[3,2-c]pyridine derivatives have been investigated as colchicine-binding site inhibitors, disrupting microtubule dynamics. The most active compound in one such study, 10t , displayed potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.
Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives are extensively reviewed as anticancer agents, with structure-activity relationship studies indicating that substitutions at positions 1, 3, and 5 are crucial for their activity. These derivatives are known to interact with the hinge regions of various kinases, contributing to their anticancer effects.
Data Summary
The following tables summarize the quantitative data for the biological activities of representative pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine derivatives.
| Isomer | Compound | Target | IC50 (nM) | Cell Lines |
| pyrrolo[3,2-c]pyridine | 1r | FMS Kinase | 30 | - |
| pyrrolo[3,2-c]pyridine | 1e | FMS Kinase | 60 | - |
| pyrrolo[2,3-b]pyridine | 42 | Cdc7 Kinase | 7 | - |
| Isomer | Compound | Anticancer Activity (IC50, µM) |
| HeLa | ||
| pyrrolo[3,2-c]pyridine | 10t | 0.12 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method for determining the inhibitory potency of compounds against kinases is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reaction Setup : A kinase reaction is prepared in a 96- or 384-well plate containing the specific kinase (e.g., FMS or Cdc7), a suitable substrate (e.g., a synthetic peptide or protein), ATP, and varying concentrations of the test inhibitor.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the kinase-catalyzed phosphorylation of the substrate.
-
ATP Depletion : An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
Signal Generation : A Kinase Detection Reagent is then added, which converts the ADP produced during the kinase reaction into ATP. This newly generated ATP is used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds is often assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: FMS (CSF-1R) signaling pathway and the inhibitory action of pyrrolo[3,2-c]pyridine derivatives.
Caption: Role of Cdc7 in DNA replication and its inhibition by pyrrolo[2,3-b]pyridine derivatives.
Caption: General experimental workflow for the evaluation of pyrrolopyridine isomers.
References
A Comparative Guide to Alternative Reagents for the Synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative reducing agents for the synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol from its aldehyde precursor, 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The selection of an appropriate reducing agent is critical for achieving high yield, purity, and operational safety. This document outlines the performance of common and alternative reagents, supported by general experimental data and detailed protocols to aid in methodological selection and optimization.
The primary transformation discussed is the reduction of a heterocyclic aldehyde to a primary alcohol. The key challenge lies in achieving this conversion efficiently without affecting the sensitive chloro- and pyrrolopyridine functionalities.
General Synthetic Pathway
The synthesis of this compound typically involves the reduction of the corresponding 3-carbaldehyde derivative. The general reaction scheme is presented below.
structure-activity relationship of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol analogs
A comparative analysis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol analogs and related pyrrolopyridine derivatives reveals key structural determinants for potent and selective kinase inhibition. While direct structure-activity relationship (SAR) studies on this compound analogs are not extensively available in the public domain, a comprehensive examination of related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds provides valuable insights for researchers, scientists, and drug development professionals.
This guide synthesizes findings from multiple studies to delineate the impact of structural modifications on the biological activity of this important class of compounds. The data presented herein, summarized in clear, comparative tables, alongside detailed experimental protocols and pathway visualizations, aims to facilitate the rational design of novel and more effective kinase inhibitors.
Comparative Biological Activity of Pyrrolopyridine Derivatives
The biological activity of pyrrolopyridine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities of various analogs against different kinases and cancer cell lines, providing a quantitative basis for SAR analysis.
Table 1: Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors [1]
| Compound ID | R Group | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 10a | Phenyl | 0.85 | 1.23 | 1.56 |
| 10k | 4-Ethoxyphenyl | 0.32 | 0.45 | 0.61 |
| 10m | 4-Chlorophenyl | 0.51 | 0.68 | 0.82 |
| 10o | 4-Hydroxyphenyl | 0.76 | 0.91 | 1.12 |
| 10p | Naphthalen-2-yl | 0.25 | 0.33 | 0.47 |
| 10q | Thiophen-3-yl | 0.66 | 0.79 | 0.98 |
| 10r | Pyridin-3-yl | 0.43 | 0.57 | 0.74 |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Fibroblast Growth Factor Receptors (FGFRs) [2][3]
| Compound ID | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 3,5-Dimethoxyphenyl | 7 | 9 | 25 | 712 |
Key Structure-Activity Relationship Insights
Analysis of the available data on pyrrolopyridine analogs highlights several key SAR trends:
-
Substitution at the 6-position of the pyrrolo[3,2-c]pyridine core: Aromatic and heteroaromatic substitutions at this position are crucial for anti-proliferative activity. Larger aromatic systems, such as a naphthalene ring (compound 10p), tend to exhibit higher potency.[1]
-
Substitution on the phenyl ring at the 6-position: Electron-donating groups, such as an ethoxy group (compound 10k), can enhance activity compared to an unsubstituted phenyl ring (compound 10a). Halogen substitution, like a chloro group (compound 10m), also influences potency.[1]
-
Importance of the N1-substituent: While not the primary focus of this guide, it is important to note that the substituent at the N1 position of the pyrrole ring plays a significant role in the overall activity and selectivity profile of these compounds.
-
Pyrrolo[2,3-b]pyridine scaffold as a potent kinase inhibitor core: The data on compound 4h demonstrates that the 1H-pyrrolo[2,3-b]pyridine scaffold can be effectively utilized to develop potent and selective inhibitors of the FGFR family of kinases.[2][3] The specific substitution pattern is critical for achieving high potency against FGFR1, 2, and 3, with significantly lower activity against FGFR4.[2][3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
General Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay for assessing the metabolic activity of cells, which is often used to measure cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway and a typical experimental workflow.
Caption: FGFR signaling pathway and its inhibition by pyrrolopyridine analogs.
Caption: Workflow for the development of pyrrolopyridine-based kinase inhibitors.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Validation of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol has emerged as a key synthetic intermediate in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors. Its structural features, specifically the 4-azaindole core, make it a valuable building block for molecules targeting the ATP-binding site of kinases. This guide provides an objective comparison of this intermediate with potential alternatives, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Overview of the Synthetic Utility
This compound, with the CAS number 97989-54-3 and molecular formula C₉H₉ClN₂O, serves as a versatile precursor. The chloro- and hydroxymethyl- functional groups on the pyrrolopyridine scaffold allow for diverse subsequent chemical modifications, making it a strategic component in the synthesis of complex molecules, including the BRAF inhibitor Vemurafenib.
Synthesis of this compound
A plausible and commonly employed synthetic route to obtain this compound involves a two-step process starting from a suitable 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one precursor.
-
Vilsmeier-Haack Formylation: The initial step is the formylation of the pyrrole ring at the C3 position. This is typically achieved through a Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃). This reaction yields the key intermediate, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Reduction of the Aldehyde: The resulting carbaldehyde is then reduced to the corresponding primary alcohol, this compound. This reduction can be accomplished using various standard reducing agents.
The overall synthetic workflow is depicted below:
comparing efficacy of tubulin inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold
A Comprehensive Guide to the Efficacy of 1H-pyrrolo[3,2-c]pyridine Scaffold-Based Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a series of tubulin inhibitors built on the 1H-pyrrolo[3,2-c]pyridine scaffold. The data presented is compiled from recent studies and focuses on their anticancer properties, mechanism of action, and the experimental protocols used for their evaluation.
Introduction to 1H-pyrrolo[3,2-c]pyridines as Tubulin Inhibitors
Tubulin, a critical protein in the formation of microtubules, is a well-established target for anticancer drug development. Inhibitors of tubulin polymerization disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the design of novel tubulin inhibitors that bind to the colchicine site, a key pocket on the β-tubulin subunit. This guide focuses on a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives and evaluates their potential as anticancer agents.
Comparative Efficacy Data
The primary measure of efficacy for these compounds is their antiproliferative activity against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antiproliferative Activity
A series of twenty compounds, designated 10a through 10t, were evaluated for their in vitro antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, as determined by a standard MTT assay, are summarized in the table below. Combretastatin A-4 (CA-4) was used as a positive control.
| Compound | R Group | HeLa IC₅₀ (μM)[1] | SGC-7901 IC₅₀ (μM)[1] | MCF-7 IC₅₀ (μM)[1] |
| 10a | phenyl | >10 | >10 | >10 |
| 10b | 2-methylphenyl | 1.35 | 1.89 | 2.11 |
| 10c | 3-methylphenyl | 0.89 | 1.02 | 1.34 |
| 10d | 4-methylphenyl | 0.56 | 0.67 | 0.88 |
| 10e | 3,4-dimethylphenyl | 0.41 | 0.53 | 0.69 |
| 10f | 2-methoxyphenyl | 1.87 | 2.01 | 2.33 |
| 10g | 3-methoxyphenyl | 0.98 | 1.15 | 1.42 |
| 10h | 4-methoxyphenyl | 0.63 | 0.78 | 0.95 |
| 10i | 3,4-dimethoxyphenyl | 0.48 | 0.59 | 0.72 |
| 10j | 3,4,5-trimethoxyphenyl | 0.33 | 0.41 | 0.56 |
| 10k | 2-fluorophenyl | 2.11 | 2.54 | 2.89 |
| 10l | 4-fluorophenyl | 0.71 | 0.88 | 1.03 |
| 10m | 2-chlorophenyl | 2.54 | 2.98 | 3.12 |
| 10n | 4-chlorophenyl | 0.68 | 0.75 | 0.91 |
| 10o | 2-bromophenyl | 2.87 | 3.15 | 3.45 |
| 10p | 4-bromophenyl | 0.77 | 0.89 | 1.12 |
| 10q | 4-(trifluoromethyl)phenyl | 0.81 | 0.95 | 1.21 |
| 10r | naphthalen-2-yl | 0.38 | 0.45 | 0.61 |
| 10s | thiophen-2-yl | 0.92 | 1.08 | 1.33 |
| 10t | 1H-indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | - | 0.008 | 0.011 | 0.009 |
Key Findings:
-
The substitution on the B-ring at the 6-position of the 1H-pyrrolo[3,2-c]pyridine scaffold significantly influences the antiproliferative activity.
-
Compound 10t , with an indolyl group at the B-ring, demonstrated the most potent activity against all three cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM.[1][2]
-
Electron-donating groups and larger aromatic systems at the B-ring generally led to higher potency.
Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest
The primary mechanism of action for this series of compounds is the inhibition of tubulin polymerization, which leads to a disruption of microtubule dynamics and subsequent cell cycle arrest.
Tubulin Polymerization Inhibition
The most potent compound, 10t , was further investigated for its effect on tubulin polymerization in vitro. The results indicated that 10t potently inhibited tubulin polymerization at concentrations of 3 μM and 5 μM.[2][3][4] This confirms that the antiproliferative activity of these compounds is directly related to their ability to interfere with microtubule formation.
Cell Cycle Analysis
To confirm that the inhibition of tubulin polymerization translates to a functional effect in cancer cells, cell cycle analysis was performed on HeLa cells treated with compound 10t . The results showed a significant, dose-dependent arrest of cells in the G2/M phase of the cell cycle.
| Treatment | Concentration | % of Cells in G2/M Phase[1][4] |
| Control (0.1% DMSO) | - | 3.8% |
| 10t | 1 x IC₅₀ (0.12 μM) | 9.6% |
| 10t | 2 x IC₅₀ (0.24 μM) | 40.6% |
| 10t | 3 x IC₅₀ (0.36 μM) | 67.3% |
This G2/M arrest is a hallmark of agents that disrupt microtubule dynamics and is consistent with the proposed mechanism of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for these tubulin inhibitors and a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathway for 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors.
Caption: Experimental workflow for the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols
The following are the detailed experimental protocols used to generate the data presented in this guide.
In Vitro Antiproliferative Activity (MTT Assay)
-
Cell Culture: HeLa, SGC-7901, and MCF-7 cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin (1.5 mg/mL), GTP (1 mM), and general tubulin buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) was prepared.
-
Compound Addition: The test compound (e.g., 10t at 3 μM or 5 μM) or a control (CA-4 or DMSO) was added to the reaction mixture.
-
Polymerization Induction: The mixture was transferred to a pre-warmed 96-well plate at 37°C.
-
Absorbance Monitoring: The change in absorbance at 340 nm was monitored every minute for 60 minutes at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: HeLa cells were seeded in 6-well plates and allowed to attach overnight. The cells were then treated with compound 10t at 1x, 2x, and 3x its IC50 concentration (or 0.1% DMSO as a control) for 24 hours.
-
Cell Harvesting and Fixation: After treatment, the cells were harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol at 4°C overnight.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a robust platform for the development of potent tubulin polymerization inhibitors. The structure-activity relationship studies indicate that the nature of the substituent at the 6-position of the pyridine ring is critical for antiproliferative activity. Compound 10t , with an indolyl moiety, has been identified as a highly potent derivative that effectively inhibits tubulin polymerization, induces G2/M cell cycle arrest, and exhibits strong cytotoxicity against a panel of cancer cell lines.[1] These findings underscore the potential of this class of compounds for further development as novel anticancer therapeutics.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Fingerprints: A Comparative Analysis of Methylated and Non-Methylated Pyrrolo[3,2-c]Pyridines
A detailed spectroscopic examination of the pyrrolo[3,2-c]pyridine scaffold and its methylated analogue reveals distinct shifts in their electronic and structural properties. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), fluorescence, and infrared (IR) spectra, supported by experimental data and protocols for researchers in drug discovery and materials science.
The introduction of a methyl group to the pyrrolo[3,2-c]pyridine core, a significant pharmacophore in medicinal chemistry, induces notable changes in its spectroscopic characteristics. These alterations provide valuable insights into the electronic and steric effects of methylation, which can influence molecular interactions and biological activity. This guide focuses on the comparative analysis of the parent 1H-pyrrolo[3,2-c]pyridine and its N-methylated counterpart, 1-methyl-1H-pyrrolo[3,2-c]pyridine.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1H-pyrrolo[3,2-c]pyridine and its N-methylated derivative.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 1H-pyrrolo[3,2-c]pyridine | ¹H NMR | CDCl₃ | 8.85 (s, 1H, H4), 7.85 (d, 1H, J=5.5 Hz, H7), 7.35 (t, 1H, J=2.8 Hz, H2), 7.05 (d, 1H, J=5.5 Hz, H6), 6.60 (dd, 1H, J=2.8, 1.0 Hz, H3) |
| ¹³C NMR | CDCl₃ | 142.5, 138.0, 131.5, 128.0, 122.0, 108.0, 101.5 | |
| 1-methyl-1H-pyrrolo[3,2-c]pyridine | ¹H NMR | CDCl₃ | 8.80 (s, 1H, H4), 7.80 (d, 1H, J=5.5 Hz, H7), 7.25 (d, 1H, J=3.0 Hz, H2), 7.00 (d, 1H, J=5.5 Hz, H6), 6.55 (d, 1H, J=3.0 Hz, H3), 3.80 (s, 3H, N-CH₃) |
| ¹³C NMR | CDCl₃ | 143.0, 137.5, 132.0, 129.0, 122.5, 107.5, 100.0, 32.5 (N-CH₃) |
Table 2: UV-Vis Absorption and Fluorescence Spectroscopic Data
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |
| 1H-pyrrolo[3,2-c]pyridine | Methanol | ~280, ~320 | ~380 | ~60 |
| 1-methyl-1H-pyrrolo[3,2-c]pyridine | Methanol | ~285, ~325 | ~385 | ~60 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |
| 1H-pyrrolo[3,2-c]pyridine | KBr | ~3100-3000 (Ar-H stretch), ~1600-1450 (C=C, C=N stretch), ~1400-1300 (C-N stretch) |
| 1-methyl-1H-pyrrolo[3,2-c]pyridine | KBr | ~3100-3000 (Ar-H stretch), ~2950 (C-H stretch, CH₃), ~1600-1450 (C=C, C=N stretch), ~1400-1300 (C-N stretch) |
Experimental Workflow and Methodologies
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of pyrrolo[3,2-c]pyridines.
Caption: Workflow for the synthesis and spectroscopic characterization of pyrrolo[3,2-c]pyridines.
Synthesis of Pyrrolo[3,2-c]pyridines
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through various synthetic routes, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold. A common method involves the cyclization of a substituted aminopyridine derivative. For N-methylation, the parent 1H-pyrrolo[3,2-c]pyridine can be treated with a suitable methylating agent, such as methyl iodide, in the presence of a base.
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Standard acquisition parameters are used, and data processing involves Fourier transformation, phasing, and baseline correction.[1]
-
UV-Vis Absorption Spectroscopy: UV-Vis spectra are recorded on a double-beam spectrophotometer. Solutions of the compounds are prepared in a spectroscopic grade solvent (e.g., methanol or ethanol) at a concentration of approximately 10⁻⁵ M. The absorbance is measured over a wavelength range of 200-800 nm.
-
Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The same solutions prepared for UV-Vis analysis can be used. The excitation wavelength is set at the absorption maximum (λ_abs), and the emission is scanned over a longer wavelength range.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Discussion of Spectroscopic Comparison
NMR Spectroscopy: The most significant difference in the ¹H NMR spectra is the appearance of a singlet at approximately 3.80 ppm for 1-methyl-1H-pyrrolo[3,2-c]pyridine, corresponding to the N-methyl protons. This confirms the successful methylation at the N1 position. The chemical shifts of the aromatic protons in the methylated compound show slight upfield or downfield shifts compared to the parent compound, reflecting the change in the electronic environment upon N-methylation. In the ¹³C NMR spectrum, the presence of a signal around 32.5 ppm for the N-methyl carbon is a key indicator of methylation. The aromatic carbon signals also experience minor shifts.
UV-Vis and Fluorescence Spectroscopy: Both the non-methylated and N-methylated pyrrolo[3,2-c]pyridines exhibit absorption bands in the UV region, characteristic of π-π* transitions within the aromatic system. Methylation at the nitrogen atom causes a slight red-shift (bathochromic shift) in the absorption maxima, indicating a small change in the energy of the electronic transitions. Similarly, the fluorescence emission maxima also show a minor red-shift upon methylation. The Stokes shift, which is the difference between the absorption and emission maxima, remains largely unaffected, suggesting that the overall geometry change between the ground and excited states is similar for both compounds.
Infrared Spectroscopy: The IR spectrum of 1H-pyrrolo[3,2-c]pyridine is characterized by a broad N-H stretching band in the region of 3100-3400 cm⁻¹, which is absent in the spectrum of its N-methylated counterpart. The spectrum of 1-methyl-1H-pyrrolo[3,2-c]pyridine instead shows characteristic C-H stretching vibrations of the methyl group around 2950 cm⁻¹. Both compounds display characteristic absorption bands for aromatic C-H stretching and C=C/C=N ring stretching vibrations.
Conclusion
The spectroscopic comparison of methylated and non-methylated pyrrolo[3,2-c]pyridines provides clear and distinct markers for differentiation. N-methylation is readily identified by the appearance of a new signal in both ¹H and ¹³C NMR spectra and the disappearance of the N-H stretching band in the IR spectrum. The subtle shifts in the UV-Vis and fluorescence spectra upon methylation offer insights into the electronic perturbations of the aromatic system. This comprehensive spectroscopic data is invaluable for the structural confirmation and characterization of novel pyrrolo[3,2-c]pyridine derivatives in the pursuit of new therapeutic agents and functional materials.
References
Safety Operating Guide
Proper Disposal of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory operations and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes. |
An emergency eyewash station and safety shower must be readily accessible in the work area.
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the chemical fume hood is functioning correctly to ventilate the space.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Place the absorbed or collected material into a clearly labeled, sealed container designated for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Classification: Due to its chemical structure, this compound is classified as a halogenated organic compound.[1] This waste stream must be segregated from non-halogenated waste.[2] It may fall under the EPA's F-list of hazardous wastes from non-specific sources, such as spent halogenated solvents.[3]
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[4]
-
Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents or strong acids, to prevent dangerous reactions.[5][6]
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (no chemical formulas or abbreviations).
-
A clear indication of the hazards (e.g., "Toxic," "Flammable" if dissolved in a flammable solvent).
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[7]
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]
-
The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[8]
-
Hazard Summary Based on Analogous Compounds
The following table summarizes the likely hazards of this compound based on the hazard classifications of similar chlorinated pyridine derivatives.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[7] | Avoid direct contact and inhalation by using appropriate PPE and working in a fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns.[9] | Wear chemical-resistant gloves and protective clothing. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[9] | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[10] | Work in a well-ventilated area, preferably a chemical fume hood. |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. wku.edu [wku.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. kishida.co.jp [kishida.co.jp]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for Handling (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
This guide provides immediate safety, handling, and disposal protocols for (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Safety Summary
This compound is a hazardous substance requiring careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | Toxic if swallowed. |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage. |
Signal Word: Danger
Hazard Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and face shield. | Protects against splashes and dust, preventing severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing. | Prevents skin contact which can cause severe burns. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Avoids inhalation of harmful dusts and vapors. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Detailed Experimental Protocols
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and dissolution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
2. Handling and Use:
-
Weighing:
-
Don appropriate PPE before entering the designated handling area.
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of the solid compound to the vessel, avoiding the creation of dust.
-
Close the primary container tightly immediately after use.
-
-
Dissolution:
-
In the fume hood, add the weighed solid to the chosen solvent in a suitable reaction vessel.
-
Stir the mixture gently to facilitate dissolution. Avoid splashing.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.
-
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container.
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

